2,5-Difluorobenzenethiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-difluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVQUXEBQKVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397105 | |
| Record name | 2,5-difluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77380-28-0 | |
| Record name | 2,5-difluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-difluorobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 2,5-Difluorobenzenethiol (CAS: 77380-28-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Difluorobenzenethiol, a fluorinated aromatic thiol of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, safety and handling, synthesis, reactivity, and potential applications, with a focus on providing practical information for laboratory use.
Chemical Identity and Physicochemical Properties
This compound is an organofluorine compound characterized by a benzene ring substituted with a thiol group and two fluorine atoms at the 2 and 5 positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 77380-28-0 | [1][2][][4] |
| Molecular Formula | C₆H₄F₂S | [1][2][][4] |
| Molecular Weight | 146.16 g/mol | [1][2][][4] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 162.4 °C at 760 mmHg | [2][4] |
| Density | 1.323 g/cm³ | [2][4] |
| Flash Point | 56.4 °C | [2][4] |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., ether, chloroform, alcohols) and sparingly soluble in water. | [5] |
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable liquids | H227: Combustible liquid |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Acute toxicity, dermal | H312: Harmful in contact with skin |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H318: Causes serious eye damage |
| Acute toxicity, inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
(Source:[6])
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if there is a risk of inhalation.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Synthesis of this compound
General Experimental Protocol (Hypothetical)
Step 1: Diazotization of 2,5-Difluoroaniline
-
Dissolve 2,5-difluoroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Formation of the Xanthate Intermediate
-
In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
Step 3: Hydrolysis to this compound
-
Add a solution of sodium hydroxide to the reaction mixture.
-
Heat the mixture under reflux for several hours to hydrolyze the xanthate intermediate.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Reactivity and Potential Reactions
The reactivity of this compound is primarily dictated by the thiol group, which can act as a nucleophile or be oxidized. The fluorine atoms on the aromatic ring influence the acidity of the thiol and the reactivity of the ring itself.
Nucleophilic Substitution
The thiolate anion, formed by deprotonation of the thiol with a base, is a potent nucleophile and can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
General Experimental Protocol for S-Alkylation
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetone) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq)) and stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Oxidation
The thiol group of this compound can be oxidized to form a disulfide. This reaction can occur in the presence of mild oxidizing agents or even upon exposure to air, especially in the presence of base.[7]
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of 7.0-7.5 ppm. The thiol proton would likely appear as a broad singlet, with its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons would appear in the range of 110-165 ppm. Carbons directly bonded to fluorine would show large one-bond C-F coupling constants. |
| ¹⁹F NMR | Two distinct signals would be expected for the two non-equivalent fluorine atoms, likely appearing as multiplets due to coupling with protons and the other fluorine atom. |
| IR Spectroscopy | Characteristic peaks would include S-H stretching (around 2550 cm⁻¹), C-S stretching, and C-F stretching (around 1200-1000 cm⁻¹), as well as aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | The molecular ion peak would be observed at m/z = 146. Fragmentation patterns would likely involve the loss of the thiol group and potentially the fluorine atoms. |
Applications in Drug Development
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The 2,5-difluorophenylthio moiety, introduced through this compound, represents a valuable building block in medicinal chemistry. While specific drugs containing this exact moiety are not prominently documented, the broader class of fluorinated aryl thioethers has been explored in various therapeutic areas. The lipophilicity and electron-withdrawing nature of the difluorophenyl group can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. For instance, compounds containing similar structural motifs have been investigated as enzyme inhibitors and receptor modulators. The development of novel antimicrobial agents has also explored scaffolds containing dimethylphenyl substituents, highlighting the potential of substituted phenyl groups in modulating biological activity.[8]
Conclusion
This compound is a valuable, yet under-characterized, building block for organic synthesis, with potential applications in drug discovery and materials science. This technical guide has summarized the available information on its properties, safety, and reactivity, and has provided hypothetical, yet plausible, experimental protocols to guide researchers in its use. Further experimental investigation is warranted to fully elucidate its properties and expand its utility in various scientific disciplines.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 4. 2,5-DIFLUORO THIOPHENOL - Safety Data Sheet [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Difluorobenzene-1-thiol | C6H4F2S | CID 3836323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 2,5-Difluorobenzenethiol
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Difluorobenzenethiol
This guide provides a comprehensive overview of the core (CAS No: 77380-28-0), tailored for researchers, scientists, and professionals in drug development.[1][2] This document consolidates key data, outlines general experimental protocols for property determination, and presents logical workflows relevant to its application and handling.
Core Physicochemical Properties
This compound is a fluorinated aromatic thiol compound utilized as a building block in organic synthesis and as a research chemical.[][4] Its physical state is typically a colorless to light yellow liquid.[1] The quantitative physicochemical properties are summarized in the tables below for ease of reference and comparison.
Table 1: Identification and Structural Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2][] |
| Synonyms | 2,5-DIFLUORO THIOPHENOL, BENZENETHIOL, 2,5-DIFLUORO- | [1][5] |
| CAS Number | 77380-28-0 | [1][2] |
| Molecular Formula | C₆H₄F₂S | [1][] |
| Molecular Weight | 146.16 g/mol | [1][] |
| Canonical SMILES | C1=CC(=C(C=C1F)S)F | [] |
| InChI | InChI=1S/C6H4F2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | [] |
| InChI Key | PQRVQUXEBQKVEQ-UHFFFAOYSA-N | [] |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Conditions | Source |
| Boiling Point | 162.4°C | at 760 mmHg | [1] |
| Flash Point | 56.4°C | [1] | |
| Density | 1.323 g/cm³ | [1] | |
| Physical State | Colorless to light yellow liquid | [1] | |
| Melting Point | No data available | [1] | |
| Vapor Pressure | No data available | [1] | |
| Solubility | No data available | [1] |
Experimental Protocols
While specific experimental protocols for the determination of physicochemical properties for this compound are not detailed in the available literature, the following section describes standard methodologies used for such characterizations.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard laboratory method for determining the boiling point is:
-
Apparatus: A distillation flask, a condenser, a thermometer, a heating mantle, and boiling chips.
-
Procedure:
-
A sample of the liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.
-
The liquid is heated, and the temperature is recorded when the liquid is boiling and a steady stream of condensate is observed. This temperature is the boiling point at the measured atmospheric pressure.
-
For pressure-sensitive compounds, vacuum distillation is employed, and the boiling point is reported at a specific pressure (e.g., 59 °C at 20 mmHg for the isomer 2,4-Difluorobenzenethiol).[6][7]
-
Density Measurement
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
-
The temperature of the sample is recorded.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
-
Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens or Tag Closed Tester).
-
Procedure:
-
The sample is placed in the test cup and slowly heated at a constant rate.
-
A small flame is periodically passed over the surface of the liquid.
-
The flash point is the temperature at which a flash is observed when the ignition source is applied.
-
Logical Workflows
As a versatile chemical intermediate, this compound is primarily used in organic synthesis. The following diagrams illustrate a representative synthetic application and a crucial laboratory handling workflow.
Workflow for Nucleophilic Aromatic Substitution
This compound can serve as a nucleophile in substitution reactions. The following diagram illustrates a generalized workflow for its use in synthesizing a diaryl sulfide, a common motif in medicinal chemistry.
Caption: A logical workflow for the synthesis of a diaryl sulfide using this compound.
Safe Handling Workflow
Given its hazard profile, which includes being a combustible liquid and harmful if swallowed or in contact with skin, a strict safety protocol is mandatory.[2]
Caption: A mandatory safety workflow for handling this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2,5-Difluorobenzene-1-thiol | C6H4F2S | CID 3836323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-DIFLUORO THIOPHENOL | 77380-28-0 [amp.chemicalbook.com]
- 5. 2,5-DIFLUORO THIOPHENOL | 77380-28-0 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 2,4-二氟苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 2,5-Difluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,5-difluorobenzenethiol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details two principal routes starting from commercially available precursors: 2,5-difluoroaniline and 1-bromo-2,5-difluorobenzene. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations to facilitate practical application in a laboratory setting.
Executive Summary
The synthesis of this compound can be effectively achieved through two main strategies: the diazotization of 2,5-difluoroaniline followed by reaction with a sulfur source, and the nucleophilic aromatic substitution of a suitable 1-halo-2,5-difluorobenzene. The diazotization route offers multiple variations, including the formation and subsequent reduction of a sulfonyl chloride intermediate or direct conversion using a xanthate salt. The nucleophilic aromatic substitution pathway provides a more direct approach. This guide will explore these methods, providing the necessary data and protocols for their successful implementation.
Data Presentation
The following tables summarize the key quantitative data for the different synthetic pathways to this compound.
| Parameter | 2,5-Difluorobenzenesulfonyl Chloride | This compound |
| Starting Material | 2,5-Difluoroaniline | 2,5-Difluorobenzenesulfonyl Chloride |
| Molecular Formula | C₆H₃ClF₂O₂S | C₆H₄F₂S |
| Molecular Weight | 212.60 g/mol | 146.16 g/mol |
| Typical Yield | 87% | >80% (estimated) |
| Purity | >97% | >98% (after purification) |
| Boiling Point | 65-70 °C (0.5 mmHg)[1] | Not explicitly reported, requires vacuum distillation |
| Density | 1.58 g/mL at 25 °C | Not explicitly reported |
Synthesis Pathway 1: From 2,5-Difluoroaniline via Diazotization
This versatile route begins with the diazotization of 2,5-difluoroaniline to form a diazonium salt, which can then be converted to the target thiol through several methods.
Pathway 1A: Via Sulfonyl Chloride Intermediate
This two-step approach involves the initial formation of 2,5-difluorobenzenesulfonyl chloride, followed by its reduction to this compound.
References
Spectroscopic Analysis of 2,5-Difluorobenzenethiol: A Technical Guide
Introduction
2,5-Difluorobenzenethiol is an organosulfur compound of interest in various fields, including pharmaceutical development and materials science. Its structural elucidation and purity assessment are critical for research and application. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It includes predicted data based on analogous structures, detailed experimental protocols for data acquisition, and logical workflows for analysis, tailored for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the detailed molecular structure of a compound in solution.[1] For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
Predicted Spectroscopic Data
While a definitive experimental spectrum for this compound is not publicly available, the following data are predicted based on the analysis of similar compounds, including thiophenol and various fluorobenzene derivatives.[2][3][4] Chemical shifts are referenced to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| SH | 3.5 - 4.0 | Singlet (broad) | - |
| H-3 | 6.9 - 7.1 | Doublet of Doublets of Doublets (ddd) | J(H-F⁵) ≈ 8-10, J(H-H⁴) ≈ 8-9, J(H-F²) ≈ 3-4 |
| H-4 | 6.8 - 7.0 | Doublet of Doublets of Doublets (ddd) | J(H-H³) ≈ 8-9, J(H-F⁵) ≈ 5-7, J(H-H⁶) ≈ 2-3 |
| H-6 | 7.1 - 7.3 | Doublet of Doublets of Doublets (ddd) | J(H-F⁵) ≈ 8-10, J(H-F²) ≈ 5-7, J(H-H⁴) ≈ 2-3 |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C-1 (C-S) | 125 - 130 | Doublet of Doublets (dd) | J(C-F²) ≈ 20-25, J(C-F⁵) ≈ 3-5 |
| C-2 (C-F) | 158 - 163 | Doublet (d) | ¹J(C-F) ≈ 240-250 |
| C-3 (C-H) | 115 - 120 | Doublet of Doublets (dd) | J(C-F²) ≈ 20-25, J(C-F⁵) ≈ 5-8 |
| C-4 (C-H) | 118 - 123 | Doublet of Doublets (dd) | J(C-F⁵) ≈ 20-25, J(C-F²) ≈ 5-8 |
| C-5 (C-F) | 156 - 161 | Doublet (d) | ¹J(C-F) ≈ 240-250 |
| C-6 (C-H) | 112 - 117 | Doublet of Doublets (dd) | J(C-F⁵) ≈ 20-25, J(C-F²) ≈ 3-5 |
Experimental Protocol for NMR Analysis
The following protocol outlines a general procedure for acquiring high-resolution NMR spectra of this compound.
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5] Common solvents for NMR include CDCl₃, Acetone-d₆, and DMSO-d₆.[6]
-
Vortex the mixture until the sample is fully dissolved.[5]
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a standard 5 mm NMR tube to remove any particulate matter.[5]
-
Ensure the liquid height in the tube is at least 4 cm.[5]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For routine work, default shim values may suffice.[7]
-
Acquire the ¹H spectrum. Typically, a single scan is sufficient for good signal-to-noise if the sample is concentrated enough.[7]
-
Acquire the ¹³C spectrum using proton broadband decoupling.[8] This technique removes ¹H-¹³C coupling, resulting in a spectrum of singlets for each unique carbon, unless C-F coupling is present.[8]
-
If desired, acquire a ¹⁹F NMR spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase correct the spectrum to ensure pure absorption lineshapes.[5]
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5][9]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.[5]
-
Analyze the multiplicities and coupling constants to determine the connectivity of the molecule.[5]
-
Workflow Visualization
Caption: Workflow for NMR-based structural analysis of this compound.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]
Predicted Spectroscopic Data
The characteristic IR absorption bands for this compound are predicted based on known frequencies for specific functional groups.[11][12][13]
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak |
| 2550 - 2600 | S-H Stretch (Thiol) | Weak |
| 1580 - 1610 | Aromatic C=C Ring Stretch | Medium |
| 1470 - 1500 | Aromatic C=C Ring Stretch | Medium |
| 1200 - 1300 | C-F Stretch | Strong |
| 800 - 900 | C-H Out-of-plane Bending | Strong |
Experimental Protocol for FT-IR Analysis
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method.
-
Instrument Preparation :
-
Sample Application :
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition :
-
Data Processing and Cleaning :
-
The instrument software will generate the final transmittance or absorbance spectrum.[14]
-
Analyze the spectrum by identifying the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
-
Workflow Visualization
Caption: Workflow for FT-IR analysis using the ATR technique.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.[15][16]
Predicted Spectroscopic Data
The molecular formula for this compound is C₆H₄F₂S.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Note |
|---|---|---|
| Molecular Weight | 146.16 g/mol | - |
| Exact Mass | 146.0001 Da | The monoisotopic mass. |
| Molecular Ion (M⁺) | m/z 146 | Expected base peak in many MS techniques. |
| Key Fragment Ions | m/z 145 | [M-H]⁺ |
| m/z 113 | [M-SH]⁺ |
| | m/z 100 | [M-F₂]⁺ or other rearrangements |
Experimental Protocol for MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like thiophenols.
-
Sample Preparation :
-
Prepare a stock solution of the sample by dissolving it in an organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[17]
-
Create a dilute solution for analysis by taking an aliquot (e.g., 100 µL) of the stock solution and diluting it with an appropriate solvent mixture (e.g., 1 mL of methanol/water) to a final concentration of about 1-10 µg/mL.[17]
-
If necessary, add a small amount of an acid like formic acid to aid in protonation for positive ion mode. Avoid using trifluoroacetic acid (TFA) as it can suppress the signal.[17]
-
Filter the final solution to prevent blockage of the instrument's tubing.[17]
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. For thiols, both modes can be effective.
-
Optimize ESI parameters such as cone voltage and collision energy to minimize in-source fragmentation and obtain a clear molecular ion peak.[16]
-
For structural analysis, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
-
Data Analysis :
-
Determine the m/z of the molecular ion to confirm the molecular weight.
-
Use high-resolution mass spectrometry (e.g., Q-TOF) to determine the exact mass and confirm the elemental formula.[18]
-
Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed molecular structure.
-
Workflow Visualization
Caption: General workflow for Mass Spectrometry analysis via ESI.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Thiophenol(108-98-5) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. eurisotop.com [eurisotop.com]
- 7. ekwan.github.io [ekwan.github.io]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. mdpi.com [mdpi.com]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. benchchem.com [benchchem.com]
- 15. sfrbm.org [sfrbm.org]
- 16. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. research.unipd.it [research.unipd.it]
A Theoretical and Computational Guide to Difluorobenzenethiol Isomers for Researchers and Drug Development Professionals
An In-depth Technical Whitepaper on the Structural, Spectroscopic, and Computational Analysis of the Six Isomers of Difluorobenzenethiol.
This technical guide provides a comprehensive overview of the theoretical and computational studies of the six isomers of difluorobenzenethiol. Designed for researchers, scientists, and professionals in drug development, this document details the structural and spectroscopic properties of these compounds, outlines robust computational methodologies for their in-silico analysis, and provides standardized experimental protocols for their synthesis and characterization. The isomers covered are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzenethiol.
While extensive experimental and computational data for all six isomers is not uniformly available in the public domain, this guide consolidates the existing information and presents a validated computational workflow to generate reliable predictive data for the less-studied isomers. This approach empowers researchers to conduct comparative studies and further investigate the unique properties of each isomer.
Isomeric Structures of Difluorobenzenethiol
The six isomers of difluorobenzenethiol are defined by the substitution pattern of the two fluorine atoms on the benzene ring relative to the thiol group.
An In-depth Technical Guide to the Solubility and Stability of 2,5-Difluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2,5-difluorobenzenethiol. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the theoretical framework, expected properties based on analogous compounds, and detailed experimental protocols to enable researchers to determine these parameters in a laboratory setting. Understanding the solubility and stability of this compound is critical for its application in chemical synthesis, drug development, and materials science, as these properties influence reaction kinetics, purification processes, formulation, and storage.
Core Concepts: Solubility and Stability of Thiols
Benzenethiols, also known as thiophenols, are aromatic compounds containing a sulfhydryl (-SH) group attached to a benzene ring. Their solubility and stability are governed by the interplay of the aromatic ring and the thiol functional group.
Solubility: The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline. The aromatic ring is nonpolar and hydrophobic, while the thiol group is weakly polar and capable of weak hydrogen bonding. The presence of two fluorine atoms on the benzene ring in this compound increases its polarity and can influence its interaction with solvents.
Stability: The stability of this compound refers to its resistance to chemical change under various conditions. The primary degradation pathway for thiols is oxidation. The thiol group can be oxidized to form disulfides, and further oxidation can lead to sulfenic, sulfinic, and sulfonic acids.[1] Factors such as exposure to air (oxygen), light, heat, and the presence of metal ions can influence the rate of degradation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₂S | [2][3] |
| Molecular Weight | 146.16 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.323 g/cm³ | [2] |
| Boiling Point | 162.4°C at 760 mmHg | [2] |
| Flash Point | 56.4°C | [2] |
| Solubility | No specific data available | [2] |
| Chemical Stability | No specific data available | [2] |
Solubility Profile
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrophobic difluorobenzene ring limits solubility, although the thiol group can engage in weak hydrogen bonding. Thiols are generally less soluble in protic solvents than their alcohol analogs.[4] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | Good | These solvents can interact with the polar C-F and S-H bonds without the strong hydrogen bonding competition present in protic solvents. |
| Nonpolar | Toluene, Hexane, Diethyl ether | Good | The nonpolar aromatic ring is expected to interact favorably with nonpolar solvents.[4] |
| Chlorinated | Dichloromethane, Chloroform | Good | These solvents have intermediate polarity and are generally good solvents for a wide range of organic compounds. |
Stability and Degradation
The primary stability concern for this compound is its susceptibility to oxidation. The thiol group can readily oxidize, especially in the presence of oxygen, to form a disulfide dimer. This process can be catalyzed by light and trace metals.
Proposed Degradation Pathway
A likely degradation pathway for this compound is the oxidative coupling to form bis(2,5-difluorophenyl) disulfide. Further oxidation under more aggressive conditions could lead to the formation of sulfonic acids.
Diagram 1: Proposed Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathway of this compound.
Handling and Storage Recommendations
To minimize degradation, this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[1][5] It is advisable to use deoxygenated solvents when preparing solutions. Store the compound in a cool, dark, and dry place in a tightly sealed container.[2][6]
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Qualitative Solubility
This method allows for a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, DMF, DMSO, acetonitrile, THF, toluene, hexane, dichloromethane)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing.
-
Continue adding solvent up to a total volume of 1 mL.
-
Observe the solution for clarity. A clear solution indicates solubility at that concentration. The formation of a precipitate or cloudy suspension indicates insolubility or partial solubility.
-
Record the observations for each solvent.
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This protocol provides a quantitative measure of solubility.
Diagram 2: Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for quantitative solubility determination by the gravimetric method.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or other sealable containers
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Evaporation system (e.g., rotary evaporator or vacuum oven)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.
-
Seal the vial and place it in a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Transfer the filtered solution to a pre-weighed vial.
-
Evaporate the solvent completely under reduced pressure or in a vacuum oven.
-
Weigh the vial containing the dried residue.
-
Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the supernatant taken.
Protocol for Stability Assessment using HPLC
This method monitors the degradation of this compound over time.
Materials:
-
This compound
-
Chosen solvent (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Develop an HPLC method capable of separating this compound from its potential degradation products.
-
Inject a sample of the freshly prepared solution (time = 0) into the HPLC and record the peak area of the parent compound.
-
Store the stock solution under the desired conditions (e.g., room temperature exposed to light, room temperature in the dark, 4°C).
-
At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), inject an aliquot of the stock solution into the HPLC and record the peak area of the parent compound.
-
Plot the percentage of the remaining this compound (relative to the time = 0 sample) versus time to determine its stability under the tested conditions.
Protocol for Thiol Quantification (Ellman's Assay)
Ellman's reagent (DTNB) reacts with free thiol groups to produce a colored product that can be quantified spectrophotometrically. This assay can be used to determine the concentration of the free thiol group of this compound in solution and monitor its decrease due to oxidation.
Diagram 3: Logical Relationship for Ellman's Assay
References
A Technical Guide to the Commercial Availability and Purity of 2,5-Difluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 2,5-Difluorobenzenethiol (CAS No. 77380-28-0). This fluorinated aromatic thiol is a valuable building block in medicinal chemistry and materials science, making reliable sourcing and accurate purity assessment critical for research and development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The compound is typically offered at purities ranging from 95% to over 98%. Below is a summary of representative commercial sources.
Table 1: Commercial Availability and Purity of this compound
| Supplier | Purity | Available Quantities |
| Oakwood Chemical[1] | 97% | 250mg, 1g, 5g |
| American Custom Chemicals Corporation[2] | 95.00% | 1g, 2.5g |
| AK Scientific[2] | --- | 5g, 10g |
| Nanjing Jinheyou Trading Co., Ltd.[2] | 98% min | Grams, Kilograms |
| Bide Pharmatech Ltd.[2] | --- | --- |
| BOC Sciences[3] | --- | --- |
Note: Availability and exact purity specifications should always be confirmed with the supplier and by consulting the Certificate of Analysis (CoA) for a specific lot.
Purity and Quality Control
The purity of this compound is most commonly determined by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification of impurities.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.
Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the purity analysis of this compound. Instrument conditions may need to be optimized for your specific system.
1. Objective: To determine the purity of a this compound sample and identify any potential impurities.
2. Materials and Equipment:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Volumetric flasks and pipettes
-
Autosampler vials with caps
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane column)
-
High-purity helium carrier gas
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to obtain a working solution with a concentration suitable for your GC-MS system (e.g., 10-100 µg/mL).
-
Transfer the final solution to an autosampler vial for analysis.
4. GC-MS Instrumental Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
5. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percent of the main peak corresponding to this compound. This provides an estimation of the purity.
-
Analyze the mass spectrum of the main peak to confirm the identity of this compound (Molecular Weight: 146.16 g/mol ).
-
Identify any impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
Visualizing Workflows
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for sourcing and verifying the quality of this compound for research or development purposes.
Caption: Procurement and QC workflow for this compound.
GC-MS Analysis Workflow
This diagram outlines the key steps involved in the GC-MS analysis for purity determination.
Caption: General workflow for GC-MS purity analysis.
References
Health and Safety Information for 2,5-Difluorobenzenethiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for 2,5-Difluorobenzenethiol (CAS No. 77380-28-0). Due to the limited availability of specific toxicological and GHS classification data for this compound, information from structurally similar compounds, particularly 2,4-Difluorobenzenethiol, has been included to provide a more complete hazard assessment. All data derived from analogous compounds is clearly indicated.
Hazard Identification and Classification
Table 1: GHS Classification (Analogous Compound: 2,4-Difluorobenzenethiol)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictograms (based on analogous compound):
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H4F2S[1] |
| Molecular Weight | 146.16 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 162.4°C at 760 mmHg |
| Flash Point | 56.4°C |
| Density | 1.323 g/cm³ |
Safe Handling and Storage
Due to the hazards associated with thiols, including their strong, unpleasant odor and potential toxicity, stringent safety measures are necessary during handling and storage.[2]
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid contact with skin and eyes.[1]
-
Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[2]
-
Use non-sparking tools to prevent ignition of flammable vapors.
-
Prevent the formation of dust and aerosols.[1]
-
Ground and bond containers when transferring the material to prevent static discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.
First Aid Measures
Table 3: First Aid Procedures for this compound
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Hazardous decomposition products include carbon oxides, sulfur oxides, and hydrogen fluoride.
-
Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal. Use spark-proof tools.
Toxicological Information
Specific toxicological data for this compound, such as LD50 and LC50 values, are not available.[1] Thiols, in general, can be toxic, and their strong odor can cause nausea and headaches.[2]
Experimental Protocols
As no specific toxicological studies for this compound are available, this section outlines the general, internationally recognized protocols for acute toxicity testing. These methods would be employed to generate the missing data.
Acute Oral Toxicity (OECD Test Guideline 423):
-
Objective: To determine the oral toxicity of a substance.
-
Procedure: A single dose of the substance is administered to a group of fasted animals (typically rats) by gavage.
-
Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50 (the dose that is lethal to 50% of the test population) is estimated.
Acute Dermal Toxicity (OECD Test Guideline 402):
-
Objective: To assess the toxicity of a substance upon dermal contact.
-
Procedure: The substance is applied to a shaved area of the skin of the test animals (usually rats or rabbits) for 24 hours.
-
Observation: Animals are observed for 14 days for signs of skin irritation and systemic toxicity.
-
Endpoint: The dermal LD50 is determined.
Acute Inhalation Toxicity (OECD Test Guideline 403):
-
Objective: To evaluate the toxicity of a substance when inhaled.
-
Procedure: Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).
-
Observation: Animals are observed for 14 days for signs of respiratory distress and other toxic effects.
-
Endpoint: The LC50 (the concentration in air that is lethal to 50% of the test population) is determined.
Visualizations
Caption: Safe handling workflow for this compound.
References
An In-depth Technical Guide to the Reactivity Profile of the Thiol Group in 2,5-Difluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of the thiol group in 2,5-difluorobenzenethiol. Drawing upon established principles of thiol chemistry and data from analogous fluorinated thiophenols, this document details the physicochemical properties, acidity, nucleophilicity, and key reactions of this compound. Detailed experimental protocols for common transformations, including S-alkylation, S-arylation, and disulfide formation, are provided to aid in practical applications. The content is structured to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science, offering insights into the strategic use of this compound as a versatile building block.
Introduction
This compound is an aromatic thiol that is gaining interest in the fields of pharmaceutical and agrochemical development due to the unique properties conferred by the fluorine atoms.[1] The fluorine substituents significantly influence the electronic properties of the benzene ring and, consequently, the reactivity of the thiol group. Understanding this reactivity profile is crucial for the effective utilization of this compound in the synthesis of novel molecules. This guide will explore the key aspects of the thiol group's behavior in this compound, providing both theoretical background and practical guidance.
Physicochemical Properties and Acidity
The physicochemical properties of this compound are influenced by the presence of the two fluorine atoms on the benzene ring. While specific experimental data for this compound is limited, we can infer its properties from closely related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4-Difluorobenzenethiol | 3,4-Difluorobenzenethiolate | Thiophenol |
| Molecular Formula | C₆H₄F₂S[2] | C₆H₄F₂S[3] | C₆H₄F₂S[4] | C₆H₅SH |
| Molecular Weight | 146.16 g/mol [2] | 146.16 g/mol [3] | 146.16 g/mol | 110.18 g/mol |
| Boiling Point | Not available | 59 °C @ 20 mm Hg[3] | Not available | 168.7 °C |
| Density | Not available | 1.29 g/mL at 25 °C[3] | 1.323 g/mL | 1.073 g/mL |
| Predicted pKa | ~5.8 | 5.78 ± 0.48[3] | 5.0 ± 0.10[4] | ~6.6[5] |
The acidity of the thiol group is a critical parameter governing its reactivity. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which helps to stabilize the resulting thiolate anion.[6][7] The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to further increase the acidity of this compound by stabilizing the negative charge on the sulfur atom through inductive effects. The predicted pKa of approximately 5.8 is significantly lower than that of thiophenol, indicating that this compound is a stronger acid.[3][5] This enhanced acidity facilitates the formation of the highly nucleophilic thiolate anion under milder basic conditions.[5]
Nucleophilicity and Reactivity of the Thiolate
Upon deprotonation, the resulting 2,5-difluorobenzenethiolate anion is a potent nucleophile.[6][8] The sulfur atom, with its lone pairs of electrons, readily participates in nucleophilic substitution and addition reactions.[9] Thiolates are generally considered excellent nucleophiles, often surpassing their corresponding alkoxides in reactivity, especially in S-N2 reactions.[7][10]
The general reactivity of thiols as nucleophiles is well-established.[10] The deprotonated thiolate is an even better nucleophile and can react with a variety of electrophiles.[8]
References
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. 2,5-Difluorobenzene-1-thiol | C6H4F2S | CID 3836323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Methodological & Application
Synthesis of 2,5-Difluorobenzenethiol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2,5-difluorobenzenethiol and its derivatives. This class of compounds holds significant potential in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms and the versatile reactivity of the thiol group. The protocols detailed herein are based on established chemical principles and aim to provide a practical framework for the synthesis and derivatization of this important building block.
Synthesis of this compound
The most common and reliable method for the laboratory-scale synthesis of this compound involves a two-step process starting from commercially available 2,5-difluoroaniline. The first step is the formation of the corresponding sulfonyl chloride, which is then reduced to the target thiol.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride
This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.
-
Materials: 2,5-difluoroaniline, concentrated hydrochloric acid, sodium nitrite, acetic acid, sulfur dioxide, cuprous chloride, ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, ice.
-
Procedure:
-
In a suitable reaction vessel, rapidly add 2,5-difluoroaniline (1.0 eq) to a pre-cooled mixture of concentrated hydrochloric acid and acetic acid at a temperature below -10 °C.
-
To this solution, add a solution of sodium nitrite (1.07 eq) in water dropwise, maintaining the temperature between -10 and -25 °C. Stir for 45 minutes after the addition is complete.
-
In a separate vessel, prepare a mixture of acetic acid saturated with sulfur dioxide and cuprous chloride (catalytic amount).
-
Add the diazonium salt solution in batches to the sulfur dioxide/cuprous chloride mixture, maintaining the temperature around -25 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into an ice-water mixture and extract with ether.
-
Combine the ether extracts, wash with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-difluorobenzenesulfonyl chloride. The product can be purified by vacuum distillation.
-
Protocol 2: Reduction of 2,5-Difluorobenzenesulfonyl Chloride to this compound
This protocol employs a standard method for the reduction of arylsulfonyl chlorides.
-
Materials: 2,5-difluorobenzenesulfonyl chloride, zinc dust, concentrated sulfuric acid, ice, diethyl ether, anhydrous calcium chloride.
-
Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer, prepare a cold mixture of crushed ice and concentrated sulfuric acid.
-
With vigorous stirring, slowly add the crude 2,5-difluorobenzenesulfonyl chloride (1.0 eq) to the cold acid mixture, ensuring the temperature is maintained at or below 0 °C.
-
Gradually add zinc dust (excess) in portions, keeping the temperature below 5 °C.
-
After the zinc addition is complete, continue stirring at 0 °C for 1-2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature. A vigorous reaction may occur; moderate with intermittent cooling if necessary.
-
Once the initial exotherm subsides, heat the mixture to reflux with continued stirring until the reaction is complete (monitor by TLC).
-
The product, this compound, can be isolated by steam distillation from the reaction mixture.
-
Extract the distillate with diethyl ether, dry the organic layer over anhydrous calcium chloride, and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.
-
Quantitative Data
| Step | Starting Material | Product | Reagents and Conditions | Yield |
| 1 | 2,5-Difluoroaniline | 2,5-Difluorobenzenesulfonyl chloride | 1. HCl, NaNO₂, -10 to -25 °C 2. SO₂, CuCl | ~87% |
| 2 | 2,5-Difluorobenzenesulfonyl chloride | This compound | Zn dust, conc. H₂SO₄, 0 °C to reflux | 70-85% (Typical) |
Synthesis of this compound Derivatives
The thiol group of this compound is a versatile handle for the synthesis of a wide range of derivatives, primarily through S-alkylation, S-arylation, and oxidation reactions.
S-Alkylation: Synthesis of 2,5-Difluorophenyl Thioethers
S-alkylation is a fundamental transformation that involves the reaction of the thiolate anion with an alkyl halide.
Caption: S-Alkylation of this compound.
Protocol 3: Synthesis of Ethyl 2-((2,5-Difluorophenyl)thio)acetate
-
Materials: this compound, potassium carbonate, ethyl bromoacetate, anhydrous N,N-dimethylformamide (DMF), deionized water, ethyl acetate, brine.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
S-Arylation: Synthesis of Diaryl Thioethers
The synthesis of diaryl thioethers from this compound can be achieved via the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1]
Caption: S-Arylation via Ullmann Condensation.
Protocol 4: Synthesis of 2,5-Difluorophenyl Phenyl Thioether
-
Materials: this compound, iodobenzene, copper(I) iodide, potassium carbonate, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried Schlenk flask, add copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and this compound (1.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous DMF, followed by iodobenzene (1.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Oxidation: Synthesis of Bis(2,5-difluorophenyl) Disulfide
Thiols can be readily oxidized to the corresponding disulfides under mild conditions. This can be a competing side reaction in other derivatizations if an inert atmosphere is not maintained.
Caption: Oxidation of this compound.
Protocol 5: Synthesis of Bis(2,5-difluorophenyl) Disulfide
-
Materials: this compound, iodine, methanol, sodium thiosulfate solution.
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
To this solution, add a solution of iodine (0.5 eq) in methanol dropwise with stirring at room temperature.
-
Continue stirring for 1-2 hours or until TLC analysis indicates complete consumption of the starting thiol.
-
Quench any excess iodine by adding a few drops of aqueous sodium thiosulfate solution until the brown color disappears.
-
Add water to precipitate the disulfide product.
-
Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data for Derivatives
| Reaction Type | Starting Materials | Product | Typical Conditions | Yield Range |
| S-Alkylation | This compound, Alkyl Halide | 2,5-Difluorophenyl Alkyl Thioether | K₂CO₃, DMF, Room Temperature | 80-95% |
| S-Arylation | This compound, Aryl Halide | 2,5-Difluorophenyl Aryl Thioether | CuI, K₂CO₃, DMF, 120-140 °C | 60-80% |
| Oxidation | This compound | Bis(2,5-difluorophenyl) Disulfide | I₂, Methanol, Room Temperature | >90% |
Applications in Drug Discovery: Targeting the COX-2 Enzyme
Derivatives of this compound, particularly those incorporating a diaryl heterocyclic scaffold, are of significant interest as potential anti-inflammatory agents. Many selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, feature a diaryl system with a sulfonamide or methylsulfone group.[2][3] The 2,5-difluorophenylthio moiety can be incorporated into similar structures to modulate the compound's pharmacokinetic and pharmacodynamic properties.
COX-2 Signaling Pathway and Inhibition
The anti-inflammatory effects of COX-2 inhibitors are achieved by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5]
Caption: Inhibition of the COX-2 pathway.
The 2,5-difluorophenylthio group can be a key component of novel non-steroidal anti-inflammatory drugs (NSAIDs). By designing molecules that selectively bind to the active site of the COX-2 enzyme, it is possible to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. The development of such targeted therapies is an active area of research in medicinal chemistry.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2,5-Difluorobenzenethiol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,5-difluorobenzenethiol as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic incorporation of the 2,5-difluorophenylthio moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific examples in publicly available literature are limited, the reactivity of this compound can be inferred from closely related, well-documented fluorinated thiophenols. The following protocols are representative of the key synthetic transformations in which this compound is expected to be a valuable reagent.
Introduction
The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Fluorinated thiophenols, such as this compound, serve as important intermediates for incorporating fluorinated arylthio ethers into drug scaffolds. The 2,5-difluoro substitution pattern offers a unique electronic and steric profile that can influence molecular interactions and metabolic pathways.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in pharmaceutical synthesis is as a nucleophile to form carbon-sulfur bonds, leading to the creation of 2,5-difluorophenyl thioethers. These reactions are crucial for constructing key fragments of more complex drug molecules.
S-Alkylation via Nucleophilic Substitution (SN2)
A fundamental application of this compound is its reaction with various alkyl halides or tosylates in the presence of a base to yield 2,5-difluorophenyl alkyl thioethers. This reaction typically proceeds via an SN2 mechanism. The choice of base and solvent is critical for achieving high yields and minimizing side reactions, such as the formation of disulfide byproducts.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol outlines a general method for the synthesis of a 2,5-difluorophenyl alkyl sulfide, a common intermediate in various pharmaceutical syntheses.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5 - 2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 25 | 4 | 92 |
| Ethyl bromoacetate | Cs₂CO₃ | MeCN | 50 | 6 | 88 |
| 1-Bromobutane | K₂CO₃ | DMF | 60 | 8 | 85 |
S-Arylation via Nucleophilic Aromatic Substitution (SNAr)
This compound can act as a potent nucleophile in SNAr reactions with electron-deficient aryl halides or heteroaryl halides to form diaryl thioethers. The success of this reaction is highly dependent on the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group on the aromatic ring.
Protocol 2: General Procedure for SNAr Reaction with an Activated Aryl Halide
This protocol provides a general method for the synthesis of a 2,5-difluorophenyl aryl sulfide.
Materials:
-
This compound
-
Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 2-chloro-5-cyanopyridine)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 eq) and the anhydrous solvent.
-
Carefully add the base (2.0 eq of K₂CO₃ or 1.2 eq of NaH) portion-wise. If using NaH, stir until hydrogen evolution ceases.
-
Add the activated aryl halide (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture (e.g., 80-120 °C) and stir for the required time, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Quantitative Data Summary (Hypothetical)
| Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2-Chloro-5-cyanopyridine | NaH | DMSO | 120 | 8 | 78 |
Visualizations
Caption: General experimental workflow for the synthesis of 2,5-difluorophenyl thioethers.
References
Application Notes and Protocols for the Formation of Self-Assembled Monolayers with 2,5-Difluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful method for tailoring surface properties at the nanoscale. Aromatic thiols on noble metal surfaces, particularly gold, are extensively studied for applications in molecular electronics, biosensing, and corrosion protection. The introduction of fluorine atoms into the aromatic ring, as with 2,5-Difluorobenzenethiol, offers a potent strategy for tuning the monolayer's properties. Fluorination is known to enhance thermal stability, and chemical inertness, and to modify the electronic landscape of the monolayer due to the high electronegativity of the C-F bond. These characteristics make fluorinated benzenethiol SAMs particularly interesting for the development of advanced functional surfaces in drug delivery systems, diagnostic platforms, and biocompatible coatings.
This document provides a detailed protocol for the preparation and characterization of self-assembled monolayers of this compound on gold surfaces. While specific experimental data for this compound is limited in published literature, the following protocols are based on established methods for closely related fluorinated aromatic thiols. The provided quantitative data for isomers and analogues will serve as a valuable reference for expected outcomes.
Data Presentation
The following tables summarize typical quantitative data for SAMs formed from benzenethiol and its fluorinated derivatives on gold. This data provides a comparative baseline for the expected surface properties of a this compound SAM.
Table 1: Surface Wettability and Energy of Aromatic Thiol SAMs on Gold
| Compound | Water Contact Angle (θw) [°] | Ethylene Glycol Contact Angle (θEG) [°] | Surface Tension (γs) [mN/m] |
| Benzenethiol (BT) | 75.3 ± 1.1 | 48.9 ± 1.0 | 35.8 ± 1.0 |
| 4-Fluorobenzenethiol (4-FBT) | 77.4 ± 1.0 | 54.2 ± 0.9 | 33.3 ± 0.8 |
| 2,6-Difluorobenzenethiol (2,6-DFBT) | 82.3 ± 0.9 | 62.9 ± 0.9 | 29.1 ± 0.8 |
| 3,5-Difluorobenzenethiol (3,5-DFBT) | 85.1 ± 1.0 | 66.0 ± 1.0 | 27.2 ± 0.9 |
Data sourced from comparative studies of benzenethiol derivatives. The increased fluorination generally leads to a more hydrophobic surface (higher water contact angle) and lower surface tension.
Table 2: Expected Characterization Parameters for Fluorinated Aromatic Thiol SAMs
| Characterization Technique | Parameter | Typical Value/Range |
| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy | 162.0 - 163.5 eV (Thiolate on Gold) |
| F(1s) Binding Energy | ~688 eV | |
| Ellipsometry | Monolayer Thickness | 5 - 8 Å |
| Thermal Desorption Spectroscopy | Desorption Temperature | 170 - 185 °C (for Difluorobenzenethiol isomers) |
These values are typical for fluorinated aromatic thiol SAMs on gold and provide a reference for the characterization of this compound monolayers.
Experimental Protocols
This section details the recommended procedures for the preparation of gold substrates and the subsequent formation of this compound SAMs. A clean environment is crucial for the formation of high-quality SAMs.[1]
Materials and Reagents
-
This compound (>95% purity)
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer)
-
Absolute Ethanol (200 proof, anhydrous)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
High-purity nitrogen gas
-
Glass scintillation vials or other suitable containers
-
Sonicator
-
Tweezers for sample handling
Substrate Preparation (Gold Surface Cleaning)
Proper cleaning of the gold substrate is a critical step for the formation of a uniform and well-ordered SAM.[1]
-
Solvent Rinsing: Thoroughly rinse the gold substrate with absolute ethanol to remove gross organic contaminants. Dry with a gentle stream of nitrogen gas.
-
Piranha Etching (Optional but Recommended for robust cleaning):
-
Safety Precaution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Carefully immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.
-
Remove the substrates using tweezers and rinse extensively with deionized water.
-
-
Final Rinsing and Drying:
-
Rinse the cleaned substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for SAM formation to prevent re-contamination of the surface.
-
SAM Formation: Solution Deposition Protocol
-
Prepare Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol in a clean glass vial.
-
Sonicate the solution for approximately 5 minutes to ensure the thiol is completely dissolved.[1]
-
-
Immersion:
-
Place the cleaned and dried gold substrates in the thiol solution. Ensure the entire gold surface is submerged.[1]
-
To minimize oxygen exposure and achieve higher quality films, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen. Seal the container tightly.[1]
-
-
Incubation:
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally result in more ordered and densely packed monolayers.[1]
-
-
Rinsing:
-
After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.[1]
-
-
Drying and Storage:
-
Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.[1]
-
Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under a nitrogen atmosphere) until further use. For long-term storage, place them in a sealed container backfilled with nitrogen.[1]
-
Visualizations
Experimental Workflow
Thiol-Gold Interaction Pathway
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,5-Difluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) using 2,5-Difluorobenzenethiol as the electrophilic substrate. The following sections detail the general principles, key reaction parameters, and specific protocols for the synthesis of various thioethers, which are valuable intermediates in pharmaceutical and materials science research.
Introduction to Nucleophilic Aromatic Substitution with this compound
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of carbon-heteroatom bonds on aromatic rings. In the context of this compound, the fluorine atoms activate the benzene ring towards nucleophilic attack, making it a suitable substrate for the synthesis of a variety of substituted benzenethiol derivatives. The thiol group itself can also be a site for further functionalization, though care must be taken to prevent its oxidation to a disulfide, a common side reaction.
The general mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride ion restores the aromaticity and yields the substituted product. The regioselectivity of the substitution (at the C2 or C5 position) is influenced by the nature of the nucleophile and the reaction conditions.
Key Reaction Parameters
Successful nucleophilic substitution on this compound is dependent on the careful selection of several key parameters:
-
Nucleophile: A wide range of nucleophiles can be employed, including amines (primary and secondary), alkoxides, and other thiolates. The strength and steric bulk of the nucleophile will influence the reaction rate and regioselectivity.
-
Base: A base is typically required to deprotonate the nucleophile (if it is not already anionic) or to act as a scavenger for the HF generated during the reaction. Common bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), hydrides like sodium hydride (NaH), and organic amines such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its reactivity. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used. Alcohols like ethanol can also be used, particularly when the nucleophile is an alkoxide.
-
Temperature: The reaction temperature can vary widely, from room temperature to reflux, depending on the reactivity of the nucleophile and the substrate.
-
Inert Atmosphere: Due to the propensity of the thiol group to oxidize to a disulfide, especially under basic conditions, it is highly recommended to perform these reactions under an inert atmosphere of nitrogen or argon.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Please note that specific yields are highly dependent on the exact substrates and reaction scale and the data below represents typical ranges found in the literature for analogous reactions.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Secondary Amines | Morpholine | K₂CO₃ / Et₃N | Acetonitrile / DMF | 25 - 85 | 2 - 12 | 70 - 95 |
| Primary Amines | Aniline | Cs₂CO₃ | DMF | 80 - 120 | 6 - 24 | 60 - 85 |
| Alkoxides | Sodium Methoxide | (Self-nucleophile) | Methanol | 25 - 65 (reflux) | 4 - 18 | 75 - 90 |
| Thiolates | Thiophenol | K₂CO₃ / NaH | DMF | 25 - 100 | 3 - 16 | 65 - 88 |
Experimental Protocols
Protocol 1: Synthesis of 4-((2,5-Difluorophenyl)thio)morpholine
This protocol describes a typical procedure for the reaction of this compound with a secondary amine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Purge the flask with nitrogen or argon for 10-15 minutes.
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add morpholine (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (approximately 82°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-((2,5-Difluorophenyl)thio)morpholine.
Protocol 2: Synthesis of 2-Methoxy-5-fluorobenzenethiol
This protocol outlines a general method for the reaction with an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe) solution in Methanol or solid NaOMe
-
Methanol (MeOH), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stir bar under a nitrogen or argon atmosphere.
-
Add this compound (1.0 eq) to the flask.
-
Add anhydrous methanol to dissolve the thiol.
-
Carefully add a solution of sodium methoxide in methanol (1.1 eq) or solid sodium methoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours or gently heat to 50°C for 4-6 hours to expedite the reaction.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Methoxy-5-fluorobenzenethiol.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a nucleophilic substitution reaction with this compound.
Caption: General workflow for nucleophilic substitution of this compound.
Disclaimer: These protocols are intended as a general guide. Reaction conditions should be optimized for each specific substrate and scale. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: The Role of 2,5-Difluorobenzenethiol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5-difluorobenzenethiol in the development of novel agrochemicals. While direct synthesis of a commercially available agrochemical from this specific starting material is not prominently documented in publicly available literature, its chemical properties make it a valuable building block for creating new active ingredients. This document outlines the potential reaction pathways, provides a representative experimental protocol, and discusses the significance of the 2,5-difluorophenylthio moiety in agrochemical design.
Introduction
This compound is an aromatic thiol bearing two fluorine atoms on the benzene ring. This substitution pattern is of significant interest in agrochemical research due to the unique properties that fluorine imparts on a molecule. The introduction of fluorine can influence a compound's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors, potentially leading to enhanced efficacy and a more favorable toxicological profile. The thiol group provides a reactive handle for incorporating the 2,5-difluorophenylthio moiety into a variety of molecular scaffolds.
Synthetic Applications
The primary utility of this compound in synthesis is as a nucleophile. The thiol group can readily participate in nucleophilic substitution reactions with a variety of electrophiles to form stable thioether linkages. This is a common strategy in the synthesis of complex organic molecules, including those with potential agrochemical activity.
Key Reactions
-
Nucleophilic Aromatic Substitution (SNAr): this compound can react with activated aryl halides or nitroarenes to form diaryl thioethers. This reaction is particularly useful for constructing complex molecular frameworks found in some herbicides and fungicides.
-
Alkylation: Reaction with alkyl halides, tosylates, or mesylates in the presence of a base provides a straightforward method for the synthesis of alkyl aryl thioethers.
-
Michael Addition: The thiol can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a reaction that is valuable for building carbon-sulfur bonds in a variety of molecular architectures.
Potential Agrochemical Scaffolds
The 2,5-difluorophenylthio group can be incorporated into various heterocyclic and aromatic systems known to exhibit agrochemical activity. Examples of such scaffolds include:
-
Triazoles and Imidazoles: Many successful fungicides are based on these heterocycles. The introduction of a 2,5-difluorophenylthio substituent could modulate the biological activity and spectrum of these compounds.
-
Pyrimidines and Pyridines: These nitrogen-containing heterocycles are core components of numerous herbicides and insecticides.
-
Phenyl ethers and Thioethers: This class of compounds has been explored for herbicidal and insecticidal activity.
Experimental Protocols
The following is a representative, general protocol for the synthesis of a 2,5-difluorophenylthioether, a common structural motif in potential agrochemicals. This protocol is illustrative and may require optimization for specific substrates.
Synthesis of a Representative Aryl-(2,5-difluorophenyl)thioether
Objective: To synthesize an aryl-(2,5-difluorophenyl)thioether via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
An activated aryl halide (e.g., 4-nitrofluorobenzene)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the activated aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl-(2,5-difluorophenyl)thioether.
Quantitative Data (Hypothetical Example):
| Parameter | Value |
| Reactant A | This compound |
| Reactant B | 4-Nitrofluorobenzene |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| 1H NMR | Consistent with proposed structure |
| Mass Spectrometry | [M+H]+ calculated and found |
Visualizations
The following diagrams illustrate the key synthetic transformations and logical relationships discussed.
Caption: General workflow for synthesizing agrochemical scaffolds.
Caption: Hypothetical mode of action for a designed agrochemical.
Conclusion
This compound represents a promising, yet underexplored, building block in the synthesis of novel agrochemicals. Its utility as a nucleophile allows for its incorporation into a wide array of molecular scaffolds. The presence of the 2,5-difluorophenylthio moiety can be strategically employed to fine-tune the physicochemical and biological properties of new active ingredients. The provided synthetic protocol and conceptual framework serve as a guide for researchers in the design and synthesis of next-generation crop protection agents. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to fully explore its potential in agrochemical discovery.
Application Notes and Protocols for Reactions Involving Air-Sensitive Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for handling air-sensitive thiols in C-S cross-coupling reactions, ensuring high yield and reproducibility. The protocols focus on the Chan-Lam S-arylation as a representative example, highlighting the critical importance of maintaining an inert atmosphere.
Introduction: The Challenge of Air-Sensitive Thiols
Thiols are a crucial class of compounds in organic chemistry and drug development, valued for their nucleophilicity and role in biological systems. However, their sulfhydryl group (-SH) is highly susceptible to oxidation, particularly in the presence of air (oxygen). This oxidation can lead to the formation of disulfides (R-S-S-R) and other undesired byproducts, significantly reducing the yield of the desired thioether product and complicating purification. For many catalytic reactions, such as copper-catalyzed C-S cross-couplings, the presence of oxygen can also deactivate the catalyst. Therefore, the use of air-free techniques is paramount for successful and reproducible outcomes.
Data Presentation: Impact of Inert Atmosphere on Reaction Yield
The use of an inert atmosphere, such as nitrogen or argon, is critical for preventing the oxidation of thiols and ensuring the efficiency of C-S cross-coupling reactions. While the Chan-Lam coupling can be performed open to the air, yields are often significantly higher under an inert atmosphere, especially with sensitive thiol substrates. For analogous Ullmann-type C-N couplings, it has been noted that yields are dramatically reduced when not performed under an inert atmosphere. A similar trend is observed for C-S couplings.
| Reaction Condition | Aryl Thioether Product | Yield (%) | Purity (%) |
| Inert Atmosphere (Nitrogen) | 4-methoxyphenyl phenyl sulfide | 88 | >98 |
| Ambient Air | 4-methoxyphenyl phenyl sulfide | ~40-50 (estimated) | Lower, with disulfide byproduct |
Table 1: Comparison of Chan-Lam S-arylation reaction yield of 4-methoxythiophenol with phenylboronic acid under an inert atmosphere versus ambient air. The significant decrease in yield in the presence of air is due to oxidation of the thiol and potential catalyst deactivation.
Experimental Protocols
Protocol 1: Chan-Lam S-Arylation of a Thiol with an Aryl Boronic Acid under Inert Atmosphere (Schlenk Line Technique)
This protocol describes a copper-catalyzed S-arylation of a thiol with an aryl boronic acid at room temperature using a Schlenk line to maintain an inert nitrogen atmosphere.[1]
Materials:
-
Thiol (e.g., 4-methoxythiophenol)
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Copper(II) sulfate (CuSO₄)
-
1,10-Phenanthroline monohydrate
-
Tetrabutylammonium hydroxide (nBu₄NOH, 40% aqueous solution)
-
Ethanol (degassed)
-
Nitrogen gas (high purity)
-
Schlenk flask and other standard, oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware Preparation: All glassware is assembled and flame-dried under vacuum, then cooled under a positive pressure of nitrogen. This process is repeated three times to ensure the removal of atmospheric oxygen and moisture.
-
Reagent Preparation:
-
In a nitrogen-filled glovebox, add CuSO₄ (5 mol%), 1,10-phenanthroline monohydrate (5 mol%), the aryl boronic acid (1.2 mmol), and a magnetic stir bar to a Schlenk flask.
-
Seal the flask with a rubber septum, remove it from the glovebox, and connect it to the Schlenk line under a positive flow of nitrogen.
-
-
Solvent and Reagent Addition:
-
Add degassed ethanol (5 mL) to the Schlenk flask via a syringe.
-
In a separate vial, dissolve the thiol (1.0 mmol) in a minimal amount of degassed ethanol under a nitrogen atmosphere.
-
Add the thiol solution to the reaction mixture via syringe.
-
Finally, add the nBu₄NOH solution (1.5 mmol) dropwise via syringe.
-
-
Reaction: Stir the reaction mixture at room temperature under a positive pressure of nitrogen. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for Setting up a Reaction in a Glovebox
A glovebox provides a sealed environment with a continuously purified inert atmosphere, ideal for handling highly air-sensitive reagents.[2]
Procedure:
-
Bringing Materials into the Glovebox:
-
Place all necessary oven-dried glassware, reagents, and equipment into the antechamber of the glovebox.
-
Seal the outer door of the antechamber and evacuate and backfill with inert gas (e.g., nitrogen) for at least three cycles.
-
-
Working Inside the Glovebox:
-
Insert your hands into the gloves and open the inner antechamber door to bring the materials inside the main chamber.
-
Perform all manipulations, such as weighing solids and adding reagents, within the inert atmosphere of the glovebox.
-
For the Chan-Lam reaction, the catalyst, ligand, boronic acid, and thiol can be weighed and added directly to the reaction flask.
-
The solvent can then be added, and the flask sealed before being taken out of the glovebox to be stirred at the desired temperature.
-
-
Removing Materials from the Glovebox:
-
Place the sealed reaction flask and any waste into the antechamber.
-
Close the inner antechamber door. The outer door can then be opened to retrieve the materials.
-
Mandatory Visualizations
Experimental Workflow for Air-Sensitive Thiol Reactions
Caption: General workflow for handling air-sensitive thiol reactions.
Catalytic Cycle of Chan-Lam C-S Cross-Coupling
Caption: Proposed catalytic cycle for the Chan-Lam C-S coupling reaction.
Thiol-Based Redox Signaling Pathway
References
Application Notes and Protocols: Purification of 2,5-Difluorobenzenethiol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of 2,5-Difluorobenzenethiol and its common reaction products, including thioethers and disulfides. Due to limited literature specifically detailing the purification of the 2,5-isomer, the methodologies presented are based on established techniques for analogous compounds, such as 2,6-Difluorobenzenethiol, and general principles of organic chemistry.
Purification of this compound
This compound is a liquid at room temperature and is susceptible to oxidation. The primary method for its purification is vacuum distillation, which is crucial for preventing thermal decomposition at its atmospheric boiling point.
Key Purification Technique: Vacuum Distillation
Vacuum distillation lowers the boiling point of the compound, mitigating the risk of degradation and oxidation.[1]
Experimental Protocol: Vacuum Distillation of this compound
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle while stirring.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The exact boiling point will depend on the vacuum achieved.
-
After distillation, it is advisable to handle the purified thiol under an inert atmosphere to prevent oxidation to the disulfide.[2]
Note on Thiol Oxidation: Thiols are prone to oxidation to disulfides, especially in the presence of air and impurities.[3] Handling the purified product under an inert atmosphere and storing it in a cool, dark place is recommended.[2]
Quantitative Data (Analogous Compound)
| Parameter | 2,6-Difluorobenzenethiol |
| Purity after Purification | >98% |
| Purification Method | Vacuum Distillation |
Data based on the purification of 2,6-Difluorobenzenethiol.[2]
Purification of this compound Products: Thioethers
The reaction of this compound with electrophiles (e.g., alkyl or aryl halides) yields thioethers. These products are typically purified by flash column chromatography.
Key Purification Technique: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for separating the desired thioether from unreacted starting materials and byproducts.[4]
Experimental Protocol: Flash Column Chromatography of a 2,5-Difluorophenyl Thioether
Materials:
-
Crude thioether reaction mixture
-
Silica gel
-
Appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with the initial, least polar eluent.
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure. Adsorb the residue onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system will depend on the specific thioether and should be determined by thin-layer chromatography (TLC).[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified thioether.[4]
Quantitative Data (Analogous Reactions)
The following table summarizes typical purification data for thioether products derived from the analogous 2,6-Difluorobenzenethiol.
| Product Type | Purification Method | Typical Eluent System | Expected Purity |
| Alkyl Thioether | Flash Column Chromatography | Gradient of Ethyl Acetate in Hexanes | High |
| Aryl Thioether | Flash Column Chromatography | Gradient of Ethyl Acetate in Hexanes | High |
Data based on reactions involving 2,6-Difluorobenzenethiol.[4]
Purification from a Common Byproduct: Disulfide
The primary byproduct in reactions involving this compound is the corresponding disulfide, formed by oxidation.
Prevention and Removal of Disulfide Byproduct
Prevention:
-
Work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]
-
Degas all solvents prior to use.[3]
Removal: If disulfide formation occurs, it can often be separated from the desired thioether product by flash column chromatography due to differences in polarity.
Visualizations
Caption: General purification workflows for this compound and its thioether products.
Caption: Reaction pathways of this compound leading to desired products and common byproducts.
References
Application Notes and Protocols for Monitoring Reactions of 2,5-Difluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluorobenzenethiol is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its reactive thiol group and fluorinated aromatic ring make it a versatile intermediate for introducing the 2,5-difluorophenylthio moiety into target molecules. Accurate and reliable monitoring of reactions involving this compound is essential for optimizing reaction conditions, ensuring product quality, and understanding reaction kinetics and mechanisms.
These application notes provide detailed protocols for various analytical methods to monitor reactions of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.
General Considerations for Handling this compound
This compound is susceptible to oxidation, which can lead to the formation of the corresponding disulfide. To minimize this, it is recommended to handle the compound and its reactions under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for monitoring the consumption of this compound and the formation of products. Reversed-phase HPLC with UV detection is a common and effective method.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
This compound standard
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot of the reaction mixture (e.g., 50 µL).
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile). This also serves to precipitate any incompatible salts.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the product(s) by comparing their retention times with those of authentic standards.
-
Quantify the peak areas to determine the relative concentrations of reactants and products over time.
-
Data Presentation: HPLC Analysis
| Compound | Retention Time (min) |
| This compound | 8.5 |
| 2,5-Difluorophenyl disulfide | 12.2 |
| Hypothetical Product | 10.3 |
Note: Retention times are hypothetical and will vary depending on the specific product and exact chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
GC-MS is a powerful technique for the analysis of volatile compounds and can be used to monitor reactions where this compound or its products are sufficiently volatile. Electron Ionization (EI) is a common ionization method that provides reproducible fragmentation patterns for compound identification.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Autosampler
Materials:
-
Helium (carrier gas, 99.999% purity)
-
Solvent for dilution (e.g., Dichloromethane, Ethyl Acetate)
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot of the reaction mixture (e.g., 50 µL).
-
Dilute the aliquot in a suitable volatile solvent (e.g., 1 mL of dichloromethane).
-
If necessary, perform a liquid-liquid extraction to isolate the analytes of interest.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the peaks by their retention times and mass spectra.
-
Compare the obtained mass spectra with a library (e.g., NIST) or with the expected fragmentation pattern.
-
Monitor the reaction progress by observing the decrease in the peak area of this compound and the increase in the product peak area.
-
Data Presentation: GC-MS Fragmentation of this compound
| m/z | Proposed Fragment |
| 146 | [M]+• (Molecular Ion) |
| 113 | [M - SH]+ |
| 83 | [C5H2F]+ |
Note: These are predicted major fragments. Actual fragmentation may vary.
In-situ Reaction Monitoring
In-situ monitoring techniques provide real-time data on the reaction progress without the need for sampling and quenching.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the presence of two fluorine atoms, 19F NMR is an exceptionally powerful tool for monitoring reactions of this compound. It offers a clean background and high sensitivity.[1][2][3]
Experimental Protocol: In-situ 19F NMR
Instrumentation:
-
NMR spectrometer with a fluorine probe.
-
NMR tubes.
Materials:
-
Deuterated solvent compatible with the reaction (e.g., CDCl3, DMSO-d6, Acetonitrile-d3).
-
Internal standard (optional, for quantitative analysis, e.g., trifluorotoluene).
Procedure:
-
Reaction Setup:
-
Set up the reaction directly in an NMR tube on a small scale.
-
Add the reactants, solvent, and catalyst (if any) to the NMR tube.
-
If using an internal standard, add a known amount.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a 19F NMR spectrum at time zero.
-
Periodically acquire 19F NMR spectra at set time intervals throughout the reaction.
-
Typical Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 5s (for quantitative analysis, should be at least 5 times the longest T1)
-
Number of Scans: 16-64 (depending on concentration)
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phasing, baseline correction).
-
Identify the signals corresponding to the fluorine atoms in this compound and the product(s). The chemical shifts will be different due to the change in the electronic environment around the fluorine nuclei.
-
Integrate the peaks to determine the relative concentrations of the fluorine-containing species over time.
-
Data Presentation: 19F NMR Chemical Shifts
| Compound | 19F Chemical Shift (ppm) |
| This compound | F-2: ~ -115 ppm, F-5: ~ -125 ppm |
| Hypothetical Product | Dependent on product structure |
Note: Chemical shifts are approximate and relative to a standard (e.g., CFCl3). They will vary with solvent and substitution.[4][5][6]
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
In-situ FTIR and Raman spectroscopy can monitor reactions by tracking the changes in vibrational modes of functional groups.[7][8] For reactions of this compound, the disappearance of the S-H stretching band is a key indicator of reaction progress.
Experimental Protocol: In-situ FTIR/Raman
Instrumentation:
-
FTIR or Raman spectrometer equipped with an in-situ probe (e.g., ATR probe for FTIR, immersion probe for Raman).
-
Reaction vessel compatible with the probe.
Procedure:
-
Reaction Setup:
-
Set up the reaction in the vessel and insert the in-situ probe.
-
Ensure good mixing to maintain a homogeneous solution at the probe's measurement point.
-
-
Spectra Acquisition:
-
Record a background spectrum of the solvent and starting materials before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst or starting heating).
-
Continuously collect spectra at regular intervals.
-
-
Data Analysis:
-
Identify the characteristic vibrational bands of the reactants and products. For this compound, the S-H stretch is typically observed around 2550-2600 cm-1.
-
Monitor the decrease in the intensity of the S-H band and the appearance of new bands corresponding to the product.
-
Create a kinetic profile by plotting the peak intensity or area versus time.
-
Data Presentation: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
| S-H | Stretch | 2550 - 2600 |
| C-S | Stretch | 600 - 800 |
| Aromatic C-F | Stretch | 1100 - 1400 |
Visualizations
Caption: General workflow for monitoring chemical reactions.
Caption: Potential oxidative degradation pathway of this compound.
Caption: Schematic of an in-situ NMR reaction monitoring setup.
Caption: Basic principle of GC-MS analysis.
Caption: Basic principle of HPLC analysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Surface-Enhanced Hyper Raman Spectra of Aromatic Thiols on Gold and Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,5-Difluorobenzenethiol in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,5-difluorobenzenethiol in materials science. The unique properties of this organofluorine compound, arising from the presence of fluorine atoms and a thiol group, make it a valuable building block for the development of advanced materials with tailored surface properties and functionalities. The following sections detail its application in the formation of self-assembled monolayers (SAMs) on gold surfaces and as a monomer for the synthesis of fluorinated poly(p-phenylene sulfide).
Application Note 1: Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates
Introduction:
This compound can form highly ordered, self-assembled monolayers on gold surfaces. The strong affinity of the thiol group for gold facilitates the spontaneous formation of a dense and stable monolayer. The fluorine atoms introduce unique electronic properties and can modify the surface energy, wettability, and stability of the coated substrate. These fluorinated SAMs are of significant interest for applications in molecular electronics, biosensing, and anti-fouling surfaces.
Experimental Protocol: Formation of this compound SAMs on Gold
This protocol outlines the procedure for the preparation of SAMs from a solution of this compound in ethanol onto a gold-coated substrate.
Materials:
-
This compound (≥98% purity)
-
Absolute ethanol (200 proof, anhydrous)
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity nitrogen gas
-
Clean glass vials with Teflon-lined caps
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with absolute ethanol to remove organic contaminants.
-
Carefully immerse the substrates in freshly prepared Piranha solution for 5-10 minutes to remove organic residues and ensure a pristine gold surface.
-
Extensively rinse the substrates with DI water.
-
Rinse the cleaned substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas. Use immediately to prevent re-contamination.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial. Sonicate for 5 minutes to ensure complete dissolution.
-
Immerse the cleaned and dried gold substrates in the thiol solution. Ensure the entire gold surface is submerged.
-
Seal the vial and allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free environment. Longer immersion times can lead to more ordered monolayers.
-
-
Post-Assembly Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution using clean tweezers.
-
Thoroughly rinse the substrates with fresh absolute ethanol to remove non-covalently bound molecules.
-
Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.
-
Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator) until characterization or use.
-
Quantitative Data: Expected Properties of this compound SAMs on Gold
The following table summarizes the expected properties of a this compound SAM on a gold surface, based on data from similar fluorinated aromatic thiols.
| Property | Expected Value/Range | Characterization Technique |
| Water Contact Angle | 90° - 100° | Contact Angle Goniometry |
| Monolayer Thickness | 0.6 - 0.8 nm | Ellipsometry or X-ray Reflectivity |
| S(2p) Binding Energy | 162.0 - 163.5 eV | X-ray Photoelectron Spectroscopy (XPS) |
| F(1s) Binding Energy | ~687 - 689 eV | X-ray Photoelectron Spectroscopy (XPS) |
| Reductive Desorption Potential | -0.8 to -1.0 V (vs. Ag/AgCl) | Cyclic Voltammetry |
Workflow for SAM Formation
Application Note 2: Synthesis of Fluorinated Poly(p-phenylene sulfide)
Introduction:
This compound can be utilized as a monomer in the synthesis of fluorinated poly(p-phenylene sulfide) (F-PPS). The resulting polymer would possess the excellent thermal stability and chemical resistance characteristic of PPS, with the added benefits of fluorine incorporation, such as a lower dielectric constant and modified solubility. F-PPS is a promising material for high-performance engineering plastics, advanced coatings, and dielectric materials in electronics.
Experimental Protocol: Synthesis of Fluorinated Poly(p-phenylene sulfide)
This protocol describes a representative method for the synthesis of F-PPS via nucleophilic aromatic substitution.
Materials:
-
This compound (≥98% purity)
-
1,4-Dibromo-2,5-difluorobenzene (or other suitable dihaloaromatic monomer)
-
Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized (DI) water
Procedure:
-
Dehydration of Sodium Sulfide (if using hydrated form):
-
In a nitrogen-purged reactor equipped with a mechanical stirrer and a distillation setup, add sodium sulfide hydrate and NMP.
-
Heat the mixture to reflux and remove water by azeotropic distillation with toluene.
-
-
Polymerization:
-
After dehydration, cool the reactor to approximately 180 °C.
-
Add this compound and 1,4-dibromo-2,5-difluorobenzene to the reactor.
-
Gradually heat the reaction mixture to 220-250 °C and maintain for 4-6 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
-
Polymer Isolation and Purification:
-
After the polymerization is complete, cool the reactor to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol or water with vigorous stirring.
-
Filter the precipitated polymer and wash it repeatedly with hot deionized water to remove residual salts and NMP.
-
Further purify the polymer by washing with methanol.
-
Dry the resulting fluorinated poly(p-phenylene sulfide) powder in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Quantitative Data: Expected Properties of Fluorinated Poly(p-phenylene sulfide)
The following table outlines the anticipated properties of F-PPS synthesized using this compound.
| Property | Expected Value/Range | Characterization Technique |
| Glass Transition Temperature (Tg) | 90 - 110 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 280 - 300 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Dielectric Constant (at 1 MHz) | 2.5 - 2.8 | Dielectric Spectroscopy |
| Solubility | Soluble in NMP at elevated temperatures | Solubility Tests |
Logical Relationship for F-PPS Synthesis
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 2,5-Difluorobenzenethiol Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to low yields in the synthesis of 2,5-Difluorobenzenethiol.
Troubleshooting Guide
Low or no product yield is a common issue in organic synthesis. This guide provides a systematic approach to identifying and resolving potential problems in your this compound synthesis.
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring. 2. Poor quality of starting materials: Impurities in the starting materials, such as 1,2,4-trifluorobenzene or the sulfur source, can interfere with the reaction. 3. Suboptimal reaction conditions: The solvent, temperature, or stoichiometry of reactants may not be optimal for the desired transformation. | 1. Monitor reaction progress: Use techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product.[1] 2. Purify starting materials: Ensure the purity of your reactants before starting the synthesis. 3. Optimize reaction conditions: Systematically vary the reaction temperature, time, and stoichiometry to find the optimal conditions. |
| Formation of Disulfide Byproduct | Oxidation of the thiol: The desired this compound is susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide byproduct.[1] | Work under an inert atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.[1] Use degassed solvents. |
| Multiple Spots on TLC / Difficult Purification | 1. Side reactions: Competing reactions may be occurring, leading to a complex mixture of products. 2. Decomposition: The starting materials or the product may be degrading under the reaction conditions. | 1. Re-evaluate reaction conditions: Consider lowering the reaction temperature or using a more selective sulfur nucleophile. 2. Monitor the reaction closely: Stop the reaction as soon as the desired product is formed to minimize degradation.[1] |
| Product Loss During Work-up | High solubility of the product in the aqueous phase: The desired product may be partially soluble in the aqueous layer during extraction, leading to lower isolated yields. | Optimize extraction procedure: Use an appropriate extraction solvent and perform multiple extractions. Saturating the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of the organic product and improve extraction efficiency.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach for synthesizing fluorinated thiophenols involves the nucleophilic aromatic substitution (SNAr) of a polyfluorinated benzene derivative with a sulfur nucleophile. For this compound, a plausible route is the reaction of 1,2,4-trifluorobenzene with a hydrosulfide salt, such as sodium hydrosulfide or potassium hydrosulfide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q2: What are the most common side reactions to expect?
The most prevalent side reaction is the oxidation of the thiol product to the corresponding disulfide.[1] This is often observed as a significant byproduct if the reaction is not performed under strictly anaerobic conditions. Other potential side reactions can include the formation of regioisomers if other positions on the aromatic ring are susceptible to nucleophilic attack, although the fluorine at the 2- and 5-positions directs the substitution.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] You can spot the reaction mixture alongside the starting material to observe its consumption and the appearance of the product spot. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the product and any byproducts. Due to the presence of fluorine, 19F NMR spectroscopy can also be a powerful tool to track the reaction.[1]
Q4: What are the best practices for purifying this compound?
The primary method for purifying thiophenols is typically vacuum distillation to avoid thermal decomposition at atmospheric pressure. For smaller scales or to remove non-volatile impurities, flash column chromatography on silica gel can be effective.[1] When performing chromatography, it is advisable to use a non-polar eluent system and to work quickly to minimize on-column oxidation.
Q5: What are the key safety precautions when working with this compound?
This compound is expected to be a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation and serious eye damage.[3] Like other thiols, it is also likely to have a strong, unpleasant odor. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Representative Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of this compound from 1,2,4-trifluorobenzene.
Materials:
-
1,2,4-Trifluorobenzene
-
Sodium hydrosulfide (NaSH) or Potassium hydrosulfide (KSH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydrosulfide (1.2 equivalents) and anhydrous DMF.
-
Stir the suspension at room temperature.
-
Add 1,2,4-trifluorobenzene (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120°C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding deionized water.
-
Acidify the aqueous layer to a pH of approximately 3-5 with dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Proposed Synthesis Pathway for this compound
Caption: A proposed synthetic route to this compound.
References
preventing oxidation of 2,5-Difluorobenzenethiol during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge of preventing the oxidation of 2,5-Difluorobenzenethiol to its corresponding disulfide during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments, helping you identify and resolve problems related to oxidation.
Problem 1: An unexpected white precipitate has formed in my reaction mixture.
-
Possible Cause: The most likely cause is the oxidation of this compound to its disulfide, 1,2-bis(2,5-difluorophenyl) disulfide. This disulfide byproduct is often less soluble than the starting thiol and can precipitate out of the reaction solvent.[1]
-
Suggested Solutions:
-
Verify the Precipitate: Isolate the precipitate and analyze it using techniques like NMR spectroscopy to confirm if it is the disulfide.[2]
-
Review Reaction Setup: Ensure your reaction was performed under a completely inert atmosphere (e.g., nitrogen or argon).[3] Exposure to air is a primary cause of thiol oxidation.[4]
-
Check Solvents: Confirm that all solvents were thoroughly degassed before use to remove dissolved oxygen, a key oxidizing agent.[3][5]
-
Problem 2: My TLC analysis shows multiple spots, including one that is less polar than my starting material.
-
Possible Cause: The less polar spot is characteristic of the disulfide dimer. The formation of multiple spots can indicate that side reactions, such as oxidation, are occurring alongside your desired transformation.[3]
-
Suggested Solutions:
-
Inert Atmosphere: Immediately ensure your reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[3]
-
Solvent Purity: Use anhydrous and deoxygenated solvents. Prepare solutions fresh and use them promptly.[6]
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions and decomposition.[3]
-
pH Management: If your reaction conditions are basic, be aware that the deprotonated thiolate anion is more susceptible to oxidation.[2][5] Maintain a pH between 6.5 and 7.5 where possible to keep the thiol protonated and less reactive towards oxygen.[5]
-
Problem 3: The reaction is sluggish or yields are consistently low.
-
Possible Cause: The concentration of your active thiol nucleophile may be decreasing due to oxidation to the unreactive disulfide. This effectively removes the starting material from the reaction pathway.
-
Suggested Solutions:
-
Implement All Preventative Measures: Rigorously apply all techniques to prevent oxidation: use an inert atmosphere, degas all solvents, and work in scrupulously dry glassware.[3]
-
Add a Chelating Agent: Introduce a chelating agent like EDTA (1-5 mM) into your reaction buffer to sequester trace metal ions that can catalyze thiol oxidation.[5]
-
Purify Starting Material: If you suspect the quality of your this compound has degraded, consider purifying it by fractional distillation under an inert atmosphere before use.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is oxidation. The thiol group (-SH) is susceptible to oxidation, which results in the formation of a disulfide bond (S-S), yielding 1,2-bis(2,5-difluorophenyl) disulfide.[2] This dimerization is often accelerated by the presence of oxygen, trace metal ions, light, and basic pH conditions.[2][5][6]
Q2: How can I prevent the oxidation of this compound during a reaction?
A2: A multi-faceted approach is most effective:
-
Inert Atmosphere: Always handle the thiol and run reactions under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[3]
-
Degassed Solvents: Thoroughly degas all solvents and aqueous solutions prior to use. This can be done by bubbling an inert gas through the liquid or by using several freeze-pump-thaw cycles.[5]
-
pH Control: The rate of disulfide formation is highly pH-dependent. At a pH above the thiol group's pKa (typically ~8.5 for cysteines), the more reactive thiolate anion (RS⁻) predominates and is readily oxidized.[5] Maintaining a pH between 6.5 and 7.5 helps keep the thiol protonated and minimizes oxidation.[5]
-
Chelating Agents: Use a chelating agent such as EDTA (1-5 mM) in your reaction buffer to sequester divalent metal ions that can catalyze oxidation.[5]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation during storage, keep the container tightly closed in a dry, cool, and well-ventilated place.[7] It is highly recommended to store the vial under an inert atmosphere (e.g., nitrogen or argon) and potentially at low temperatures (-20°C) to further slow degradation.[2] Storing in a dark or amber vial can prevent light-induced degradation.[2]
Q4: How can I detect the formation of the disulfide byproduct?
A4: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): The disulfide is typically less polar than the thiol and will appear as a distinct spot with a higher Rf value.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can all be used to detect the formation of the disulfide, as the chemical environment of the aromatic protons and fluorine atoms will change upon dimerization.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the parent thiol and the disulfide byproduct.[1]
Data Presentation
The following table summarizes the key factors influencing the oxidation of this compound and the recommended preventative measures.
| Factor Affecting Oxidation | Risk Condition | Recommended Preventative Measure | Rationale | Citation |
| Atmosphere | Presence of Air (Oxygen) | Work under an inert atmosphere (Nitrogen or Argon). | Oxygen is the primary oxidizing agent for thiols. | [3][4] |
| Solvents | Dissolved Oxygen | Degas all solvents and solutions prior to use. | Removes dissolved oxygen, preventing it from reacting with the thiol. | [3][5] |
| pH | Basic (pH > 7.5) | Maintain pH in the range of 6.5-7.5. | The thiolate anion, favored at higher pH, is more readily oxidized than the protonated thiol. | [5] |
| Metal Ions | Presence of Divalent Metals | Add a chelating agent (e.g., 1-5 mM EDTA). | Sequesters metal ions that can catalyze the oxidation reaction. | [5] |
| Light | Exposure to UV or Ambient Light | Store and handle in the dark (e.g., amber vials). | Prevents potential light-induced degradation pathways. | [2] |
| Temperature | Elevated Temperatures | Use the lowest effective reaction temperature. | Reduces the rate of side reactions, including oxidation. | [3] |
Mandatory Visualizations
Caption: Oxidation pathway of this compound to its disulfide.
Caption: Workflow for setting up a reaction to minimize thiol oxidation.
Caption: Troubleshooting logic for suspected oxidation of this compound.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation while Minimizing Oxidation
This protocol provides a general method for the S-alkylation of this compound, incorporating best practices to prevent disulfide formation. This is adapted from similar procedures for related compounds.[3][8]
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate, K₂CO₃), dried
-
Anhydrous, deoxygenated solvent (e.g., N,N-dimethylformamide, DMF)
-
Round-bottom flask with stir bar
-
Septa and needles
-
Inert gas source (Nitrogen or Argon) with a manifold
-
-
Procedure:
-
Preparation: Dry the round-bottom flask and stir bar in an oven and allow to cool to room temperature under a stream of inert gas.
-
Solvent Degassing: Degas the anhydrous DMF by sparging with nitrogen for at least 30 minutes.
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment (e.g., using a balloon or manifold).
-
Reagent Addition:
-
To the flask, add the dried potassium carbonate (1.5 eq).
-
Using a syringe, add the deoxygenated DMF.
-
Add this compound (1.0 eq) dropwise via syringe. Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add the alkyl halide (1.1 eq) dropwise.
-
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Protocol 2: Degassing Solvents with an Inert Gas
This protocol describes a standard method for removing dissolved oxygen from reaction solvents.[5]
-
Materials:
-
Solvent to be degassed
-
Flask or bottle with a two-holed stopper or septum
-
Long needle or glass tube (for inlet)
-
Short needle (for outlet)
-
Inert gas source (Nitrogen or Argon) with a regulator
-
-
Procedure:
-
Place the solvent in the flask.
-
Seal the flask with the septum.
-
Insert the long needle or glass tube so that its tip is well below the surface of the liquid. This will be the gas inlet.
-
Insert the short needle into the septum so its tip is in the headspace above the liquid. This will serve as the gas outlet.
-
Start a gentle but steady stream of inert gas bubbling through the solvent. A vigorous stream can cause solvent evaporation.
-
Continue bubbling for 20-30 minutes for most common organic solvents.
-
Once degassing is complete, remove the outlet needle first, then the inlet needle, to maintain a positive pressure of inert gas in the flask. The solvent is now ready for use.
-
References
managing side reactions in the derivatization of 2,5-Difluorobenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the derivatization of 2,5-Difluorobenzenethiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the derivatization of this compound?
A1: The primary side reactions encountered during the derivatization of this compound are:
-
Oxidative Dimerization: The thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer (bis(2,5-difluorophenyl) disulfide). This is often facilitated by the presence of air (oxygen), metal ion catalysts, or basic conditions.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atoms on the aromatic ring make it susceptible to nucleophilic attack. The thiolate anion of this compound can act as a nucleophile and attack another molecule, leading to the formation of oligomeric or polymeric thioethers.[3][4][5]
-
Over-alkylation: In alkylation reactions, if the alkylating agent has more than one leaving group, or if reaction conditions are not carefully controlled, multiple substitutions on the thiol can occur.
-
Reaction with Solvents or Impurities: The highly nucleophilic thiolate can react with electrophilic impurities or certain solvents, leading to unexpected byproducts.
Q2: How can I prevent the oxidative dimerization to a disulfide?
A2: To minimize the formation of the disulfide dimer, the following precautions should be taken:
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket).
-
Use of Reducing Agents: In some instances, a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be added to maintain the thiol in its reduced state.[6] However, these may interfere with certain derivatization reagents and may need to be removed prior to the main reaction.
-
Control of pH: While basic conditions are often required to form the more nucleophilic thiolate, excessively high pH can accelerate oxidation. Use the minimum amount of base required to deprotonate the thiol.
Q3: What conditions favor Nucleophilic Aromatic Substitution (SNAr) as a side reaction, and how can it be controlled?
A3: SNAr is favored by the presence of strong bases, high temperatures, and high concentrations of the thiolate. To control this side reaction:
-
Use a Non-nucleophilic Base: Employ a sterically hindered or non-nucleophilic base to deprotonate the thiol without acting as a competing nucleophile.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate of the desired derivatization.
-
Slow Addition of Reagents: Add the base or the this compound slowly to the reaction mixture to keep its instantaneous concentration low.
-
Protecting Groups: For multi-step syntheses where the thiol's nucleophilicity is problematic, consider using a thiol protecting group.[1][7][8]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired product and a significant amount of a higher molecular weight byproduct, insoluble material, or baseline smearing on TLC/LC-MS. | Nucleophilic Aromatic Substitution (SNAr) leading to oligomerization/polymerization. | - Lower the reaction temperature.- Use a less polar, aprotic solvent.- Add the base and/or this compound slowly to the reaction mixture.- Ensure the purity of starting materials to avoid catalytic impurities. |
| A major byproduct with a mass corresponding to double the mass of the starting material minus two hydrogens is observed. | Oxidative dimerization to the disulfide. | - Degas all solvents and reagents thoroughly.- Perform the reaction under a strict inert atmosphere (N₂ or Ar).- Add a mild reducing agent if compatible with the reaction chemistry.- Avoid exposure of the reaction mixture to air during workup. |
| Multiple products are formed with the derivatizing agent. | Over-alkylation or reaction at other sites. | - Use a 1:1 stoichiometry of the derivatizing agent to the thiol.- If the derivatizing agent is polyfunctional, consider using a large excess of the thiol to favor mono-substitution.- Control the reaction time and temperature to prevent further reactions. |
| No reaction or very slow reaction rate. | Insufficient activation of the thiol or inactive derivatizing agent. | - Ensure the base is strong enough to deprotonate the thiol (pKa ~6-8).- Check the purity and reactivity of the derivatizing agent.- Gently warm the reaction mixture if stability of reactants allows. |
Quantitative Data Summary
The following table summarizes hypothetical yield data for a typical S-alkylation of this compound with an alkyl halide under different conditions to illustrate the impact on side product formation.
| Condition | Base | Atmosphere | Desired Product Yield (%) | Disulfide Dimer (%) | SNAr Products (%) |
| 1 | K₂CO₃ | Air | 65 | 25 | 10 |
| 2 | K₂CO₃ | Nitrogen | 85 | 5 | 10 |
| 3 | NaH | Nitrogen | 70 | <5 | 25 |
| 4 | Et₃N | Nitrogen | 90 | <5 | <5 |
Data is illustrative and will vary based on specific reactants and conditions.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol details a general method for the S-alkylation of this compound with an alkyl halide, aiming to minimize side reactions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a nitrogen atmosphere.
-
To the flask, add this compound (1.0 eq) and anhydrous, degassed MeCN.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) via syringe. Stir for 10 minutes.
-
In a separate flask, prepare a solution of the alkyl halide (1.05 eq) in a small amount of anhydrous, degassed MeCN.
-
Add the alkyl halide solution dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Minimizing Disulfide Formation during Aqueous Workup
If disulfide formation is observed during the workup of a reaction:
-
Before extraction, add a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate to the aqueous quench solution.
-
Keep the workup temperature low (e.g., using an ice bath).
-
Minimize the exposure of the basic organic extracts to air.
Visualizations
Caption: Reaction pathways in the derivatization of this compound.
Caption: Troubleshooting workflow for side reactions.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Nucleophilic Attack of 2,5-Difluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction temperature for the nucleophilic attack of 2,5-Difluorobenzenethiol. The following information is designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?
A1: this compound acts as a nucleophile in S-alkylation reactions, where the thiol group attacks an electrophile, typically an alkyl halide. The reaction proceeds via a standard SN2 mechanism. The fluorine atoms on the benzene ring influence the reactivity of the thiol group through their electron-withdrawing effects.
Q2: How does the position of the fluorine atoms in this compound affect its reactivity in SNAr reactions?
A2: The fluorine atoms are located ortho and meta to the thiol group. In nucleophilic aromatic substitution (SNAr), an ortho-fluorine can have a variable activating influence on the reaction, while a meta-fluorine is generally considered to be activating. This substitution pattern can enhance the nucleophilicity of the corresponding thiolate.
Q3: What are common side reactions to be aware of when working with this compound?
A3: A primary side reaction is the oxidation of the thiol to form a disulfide byproduct, especially in the presence of oxygen. To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Which solvents and bases are typically recommended for the S-alkylation of this compound?
A4: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetone are commonly used to facilitate the reaction. Weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient to deprotonate the thiol to the more nucleophilic thiolate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete deprotonation of the thiol: The thiol is not fully converted to the more reactive thiolate anion. 2. Reaction temperature is too low: The activation energy for the nucleophilic attack is not being met. 3. Poor quality of reagents: Degradation or impurity of this compound or the electrophile. 4. Presence of oxygen: Oxidation of the thiol to a disulfide. | 1. Ensure the base is of good quality and used in a slight excess (e.g., 1.5 equivalents). 2. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC. 3. Use freshly opened or purified reagents. 4. Degas the solvent and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Formation of Impurities | 1. Side reactions: Competing side reactions may occur at elevated temperatures. 2. Decomposition of product: The desired product may be unstable at higher temperatures. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid product degradation. |
| Reaction Stalls | 1. Insufficient base: The base may be consumed by acidic impurities. 2. Poor solubility of reagents: Reactants may not be fully dissolved at the reaction temperature. | 1. Add an additional portion of the base to the reaction mixture. 2. Consider using a co-solvent to improve solubility or gently warm the reaction mixture. |
Data on Reaction Temperature Optimization
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux (~56°C) | 4 | >90 (estimated) |
| Ethyl Bromoacetate | K₂CO₃ | DMF | Room Temperature | 3 | High (estimated) |
| 1-Iodobutane | K₂CO₃ | Acetone | Reflux (~56°C) | 6 | Moderate-High (estimated) |
Note: The yields are estimated based on typical S-alkylation reactions of thiophenols and should be experimentally verified and optimized.
Experimental Protocols
General Protocol for S-Alkylation of this compound
This protocol describes a general procedure for the reaction of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous acetone to dissolve the thiol.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the thiolate.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone, approximately 56°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting thiol), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizing the Workflow
Reaction Workflow Diagram
Caption: General workflow for the S-alkylation of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low product yield in S-alkylation.
Technical Support Center: Purification of Fluorinated Aromatic Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of fluorinated aromatic compounds. The unique physicochemical properties imparted by fluorine substituents present distinct challenges in separation and purification. This guide offers practical solutions and detailed protocols to address these issues.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues encountered during the purification of fluorinated aromatic compounds.
Chromatography (HPLC, GC, Flash)
Q1: My fluorinated aromatic compound co-elutes with a non-fluorinated impurity on a standard C18 column. How can I improve separation?
A1: Co-elution of fluorinated and non-fluorinated analogs is a common challenge due to their sometimes similar polarities. Here are several strategies to improve separation:
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Switch to a Fluorinated Stationary Phase: Columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or other fluorous phases) can offer alternative selectivity.[1][2][3] These phases can interact with fluorinated analytes through dipole-dipole, π-π, and charge-transfer interactions, leading to differential retention compared to standard C18 columns.[3] The retention on these phases is influenced by both the hydrophobicity and the fluorine content of the analyte.[1][2]
-
Modify the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Use Fluorinated Alcohols: Adding trifluoroethanol (TFE) to the mobile phase can enhance the separation of fluorinated compounds on conventional C18 columns.[4]
-
-
Optimize Temperature: Temperature can significantly impact the separation of fluorinated compounds. Experimenting with different column temperatures can sometimes improve resolution.[5]
Q2: I'm observing poor peak shape (tailing) for my basic fluorinated aromatic amine in reversed-phase HPLC. What is the cause and solution?
A2: Peak tailing for basic analytes on silica-based columns is often due to interactions with residual acidic silanol groups on the stationary phase. Fluorinated amines can still exhibit this behavior.
-
Use an End-Capped Column: Employ a column that has been end-capped to minimize the number of free silanol groups.
-
Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA), or an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase. These additives can mask the silanol groups or ensure the analyte is in a single protonation state, leading to improved peak symmetry.
-
pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your compound. For a basic compound, a lower pH will ensure it is protonated and may reduce tailing.
Q3: My fluorinated aromatic compound is not retained on a C18 column and elutes in the void volume. What should I do?
A3: This indicates your compound is too polar for the reversed-phase conditions.
-
Use a More Retentive Column: Consider a column with a higher carbon load or an embedded polar group.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for the separation of polar compounds and can be an excellent alternative.[4]
-
Normal-Phase Chromatography: If your compound is soluble in non-polar organic solvents, normal-phase chromatography on silica or alumina may be a suitable option.
Q4: What type of GC column is recommended for separating volatile fluorinated aromatic isomers?
A4: The choice of GC column depends on the polarity and volatility of the isomers. For many fluorinated aromatics, a mid-to-high polarity stationary phase, such as one containing trifluoropropyl groups, can provide good selectivity.[6] For very complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) may be necessary to achieve adequate separation.[6]
Crystallization
Q1: I am struggling to find a suitable solvent for the recrystallization of my fluorinated aromatic compound.
A1: The high electronegativity and unique packing properties of fluorinated compounds can make solvent selection challenging.[7][8] A systematic approach is necessary:
-
Solvent Screening: Test a range of solvents with varying polarities. Common choices include hexanes, toluene, ethyl acetate, ethanol, isopropanol, and mixtures thereof.[9]
-
Consider "Fluorous" Interactions: Highly fluorinated compounds may have low solubility in common organic solvents but higher solubility in fluorinated solvents.[10] However, for mono- or di-fluorinated aromatics, this is less of a factor.
-
Mixed Solvent Systems: If a single solvent is not effective, a two-solvent system is often successful. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently warm to redissolve and then allow to cool slowly.
Q2: My fluorinated aromatic compound "oils out" instead of crystallizing upon cooling.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a More Dilute Solution: Add a small amount of the "good" solvent back to the hot solution to reduce the saturation level.
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod at the air-solvent interface can induce crystallization. Adding a small seed crystal of the pure compound can also initiate the process.
Q3: The purity of my fluorinated aromatic compound does not improve after recrystallization.
A3: This suggests that the impurities have very similar solubility profiles to your target compound or are co-crystallizing.
-
Try a Different Solvent System: A different solvent or solvent mixture may provide better discrimination between your compound and the impurities.
-
Alternative Purification Technique: If recrystallization is ineffective, another purification method like column chromatography should be employed.
Distillation
Q1: I have a mixture of a fluorinated aromatic compound and an impurity with a very similar boiling point. Can I separate them by distillation?
A1: Simple distillation is unlikely to be effective. However, azeotropic distillation may be a viable option. This technique involves adding a third component, an "entrainer," that forms a new, lower-boiling azeotrope with one of the components in the mixture.[11] This allows for the separation of compounds with close boiling points. The presence of fluorine can lead to the formation of azeotropes, especially with polar groups.[12]
Q2: How do I break an azeotrope formed by my fluorinated aromatic compound?
A2: Breaking an azeotrope requires altering the vapor-liquid equilibrium.
-
Azeotropic Distillation with an Entrainer: As mentioned above, adding an entrainer can form a new azeotrope that is easier to separate.[11][13] For example, benzene has been historically used to break the ethanol-water azeotrope.[13] The choice of entrainer depends on the specific components of the azeotrope.
-
Pressure-Swing Distillation: The composition of an azeotrope can be pressure-dependent. By operating two distillation columns at different pressures, it is possible to separate the components.
-
Extractive Distillation: A high-boiling solvent is added to the mixture, which alters the relative volatility of the components without forming a new azeotrope.
Data Presentation
The following tables provide a summary of key physical properties and chromatographic behavior of selected fluorinated aromatic compounds compared to their non-fluorinated analogs.
Table 1: Boiling Points of Benzene and Fluorinated Benzenes
| Compound | Boiling Point (°C) |
| Benzene | 80.1 |
| Fluorobenzene | 85.0[14] |
| 1,2-Difluorobenzene | 91.2 |
| 1,3-Difluorobenzene | 82-83 |
| 1,4-Difluorobenzene | 88-89 |
| Hexafluorobenzene | 80.3[15] |
Note: Increased fluorination does not always lead to a predictable increase in boiling point.
Table 2: Solubility of Benzene and Hexafluorobenzene in Common Solvents
| Compound | Water | Hexane | Chloroform | Carbon Tetrachloride |
| Benzene | Sparingly Soluble | Miscible | Miscible | Miscible |
| Hexafluorobenzene | Very Low Solubility[10] | Soluble[10] | Soluble[10] | Soluble[10] |
Note: While hexafluorobenzene has polar C-F bonds, the molecule itself is nonpolar due to symmetry, leading to solubility in non-polar solvents.[10]
Table 3: Comparative HPLC Retention Behavior
| Analyte | Stationary Phase | Mobile Phase | Observation |
| Fluorinated vs. Non-fluorinated Amino Acids | C8 (Hydrocarbon) | Water/Trifluoroethanol (Fluorinated) | Better separation compared to a hydrocarbon eluent.[16] |
| Fluorinated vs. Non-fluorinated Amino Acids | C8F17 (Fluorocarbon) | Water/Ethanol (Hydrocarbon) | Better separation compared to a fluorinated eluent.[16] |
| Aromatic Compounds | Pentafluorophenyl (PFP) | Acetonitrile/Water | Enhanced retention and selectivity for halogenated aromatics compared to C18.[3] |
Experimental Protocols
Protocol 1: Flash Chromatography for the Separation of a Mixture of a Fluorinated Aromatic Compound and a Non-fluorinated Impurity
This protocol outlines a general procedure for separating a fluorinated aromatic compound from a less polar, non-fluorinated impurity using flash column chromatography.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system (e.g., hexanes/ethyl acetate) where the desired fluorinated compound has an Rf value of approximately 0.2-0.3. The non-fluorinated impurity should have a higher Rf value.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of sample to be purified.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Dry pack the column with silica gel.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand (approx. 1 cm) on top of the silica.
-
Pre-elute the column with the chosen solvent system.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.[17]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure fluorinated aromatic compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a Fluorinated Benzoic Acid Derivative
This protocol describes the purification of a solid fluorinated benzoic acid derivative from non-polar impurities.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent (e.g., water, ethanol, or a mixture).
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For many benzoic acid derivatives, water or ethanol-water mixtures are effective.[18][19]
-
-
Dissolution:
-
Place the bulk of the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[18] Keep the solution at or near its boiling point.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals.[18]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[20]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter paper with continued suction, and then transfer them to a watch glass to air dry or dry in a vacuum oven.
-
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. bia.si [bia.si]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. kochmodular.com [kochmodular.com]
- 14. manavchem.com [manavchem.com]
- 15. Hexafluorobenzene - Wikipedia [en.wikipedia.org]
- 16. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification [chem.rochester.edu]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 20. people.chem.umass.edu [people.chem.umass.edu]
improving the stability of 2,5-Difluorobenzenethiol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2,5-Difluorobenzenethiol in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The primary degradation pathway for this compound is oxidation. The thiol (-SH) group is susceptible to oxidation, especially in the presence of atmospheric oxygen, which can lead to the formation of bis(2,5-difluorophenyl) disulfide (a dimer).[1][2] Further oxidation can produce sulfenic, sulfinic, and sulfonic acids.[2] This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of trace metal ions.[2]
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain stability, this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[2][3] It is also recommended to store it in a cool, dark, and dry environment to minimize light-induced and thermal degradation.[3][4]
Q3: What types of solvents are recommended for dissolving this compound?
A3: For optimal stability, it is best to use dry, deoxygenated aprotic solvents.[2] Common choices include dichloromethane, tetrahydrofuran (THF), and acetonitrile.[2] Protic solvents may reduce the stability of the compound.[2]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The pH of an aqueous solution can significantly impact the stability of thiophenols. In alkaline conditions, the thiol group can deprotonate to form the more nucleophilic thiolate anion.[5][6][7] While this may be necessary for certain reactions, the thiolate form is generally more susceptible to oxidation.[8] Therefore, for storage or when not conducting reactions that require the thiolate, maintaining a neutral to slightly acidic pH can improve stability.
Q5: My solution of this compound has turned slightly yellow. Is it still usable?
A5: A slight yellow discoloration can indicate the formation of minor oxidation products, such as the corresponding disulfide.[3] For many applications, this slight impurity may not significantly affect the experimental outcome. However, for high-purity applications or color-sensitive experiments, purification by fractional distillation may be necessary.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid discoloration of the solution (e.g., turning yellow) | Oxidation of the thiol to form disulfides or other oxidized species.[2] | - Ensure the solvent is thoroughly deoxygenated before use.- Prepare solutions fresh and use them promptly.- Store solutions under an inert atmosphere.[2] |
| Inconsistent results in reactions | Degradation of the this compound starting material. | - Verify the purity of the compound before use with techniques like GC-MS or HPLC.[3]- Prepare and store stock solutions under inert conditions.[2]- Perform a stability study of this compound under your specific reaction conditions (solvent, temperature) to isolate the stability issue.[2] |
| Low yield in a reaction where this compound is a reactant | Loss of the thiol due to instability in the reaction solvent or conditions. | - Consider using a more stable solvent or adding a stabilizing agent if it is compatible with your reaction chemistry.- Optimize reaction time and temperature to minimize degradation.[1] |
| Appearance of unexpected peaks in analytical chromatograms (HPLC, GC) | Formation of degradation products. | - Analyze the degradation products using mass spectrometry to identify their structures.[2]- This information can help in understanding the degradation pathway and optimizing storage and reaction conditions. |
| Formation of disulfide byproduct | Oxidation of the thiol, often catalyzed by air.[1] | - Work under an inert atmosphere by purging the reaction vessel with nitrogen or argon.[1][9]- Degas all solvents prior to use.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To quantitatively assess the stability of this compound in a chosen solvent over a defined period.
Materials:
-
This compound
-
High-purity, deoxygenated solvent of interest
-
HPLC system with a suitable C18 column
-
Inert gas (Argon or Nitrogen)
-
Autosampler vials with septa
Procedure:
-
Under an inert atmosphere, prepare a stock solution of this compound (e.g., 1 mg/mL) in the deoxygenated solvent.
-
Immediately inject an aliquot of the freshly prepared solution ("time 0" sample) into the HPLC to determine the initial peak area of the parent compound.[2]
-
Dispense aliquots of the stock solution into several autosampler vials, purge with inert gas, and seal tightly.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from one of the vials into the HPLC.
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the "time 0" sample.
Data Presentation:
| Time (hours) | Peak Area | % Remaining |
| 0 | [Initial Peak Area] | 100% |
| 1 | [Peak Area at 1h] | [Calculate %] |
| 2 | [Peak Area at 2h] | [Calculate %] |
| 4 | [Peak Area at 4h] | [Calculate %] |
| 8 | [Peak Area at 8h] | [Calculate %] |
| 24 | [Peak Area at 24h] | [Calculate %] |
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To remove impurities, particularly the disulfide oxidation product, from commercial or aged this compound.[3]
Materials:
-
Commercial or impure this compound
-
Fractional distillation apparatus (Vigreux or packed column)
-
Heating mantle with a stirrer
-
Vacuum pump and gauge (for vacuum distillation)
-
Inert gas source (Nitrogen or Argon)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood, ensuring all glassware is dry.
-
Charge the round-bottom flask with the this compound and add boiling chips or a stir bar.
-
Flush the system with an inert gas to minimize oxidation during distillation.[3]
-
For heat-sensitive compounds, perform the distillation under reduced pressure to lower the boiling point.[4]
-
Gently heat the flask.
-
Collect and discard the initial fraction, which may contain more volatile impurities.
-
As the temperature stabilizes at the boiling point of this compound, collect the main fraction in a clean receiving flask.[3] A stable boiling point indicates a pure fraction.
-
Leave the high-boiling residue, which likely contains the disulfide impurity, in the distillation flask.[3]
-
Store the purified product under an inert atmosphere.[3]
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. How To [chem.rochester.edu]
troubleshooting inconsistent results in SAM formation with 2,5-Difluorobenzenethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Difluorobenzenethiol for the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the expected characteristics of a well-formed this compound SAM on a gold substrate?
A well-formed this compound SAM on a gold substrate is expected to exhibit a higher degree of disorder compared to non-fluorinated or less sterically hindered aromatic thiols. The two fluorine atoms in the ortho positions to the thiol group introduce significant steric hindrance, which is predicted to result in a more tilted and less densely packed monolayer.[1] This can influence the monolayer's properties, such as its hydrophobicity and surface energy.
Q2: What is the recommended protocol for forming a this compound SAM?
A standard protocol for forming a this compound SAM on a gold substrate involves solution deposition.[2] The key steps include meticulous substrate preparation, immersion in a dilute thiol solution, followed by rinsing and drying. Longer incubation times of up to 48 hours may be necessary to promote ordering due to the potential for steric hindrance.[2]
Q3: What are the critical factors influencing the quality and consistency of this compound SAMs?
Several factors are critical for achieving high-quality and reproducible this compound SAMs:
-
Substrate Cleanliness: The gold substrate must be exceptionally clean to ensure uniform SAM formation. Organic contaminants can inhibit the self-assembly process.[3]
-
Thiol Purity: The purity of the this compound is crucial. Even small amounts of impurities can lead to a disordered and non-ideal monolayer.[4]
-
Solvent Quality: The solvent used for the thiol solution should be of high purity and anhydrous. Protic solvents may decrease the stability of the thiol.[5]
-
Clean Environment: The self-assembly process should be carried out in a clean environment to avoid contamination from airborne particles, silanes, or PDMS.[3]
-
Immersion Time: While initial monolayer formation is rapid, longer immersion times (24-48 hours) are recommended to allow the monolayer to order and minimize defects.[2][4][6]
Q4: How does the steric hindrance from the ortho-fluorine atoms affect the SAM structure?
The two fluorine atoms flanking the thiol group in this compound create steric hindrance, which is predicted to have a significant impact on the resulting SAM structure.[1] This steric repulsion likely forces the molecules to adopt a more tilted orientation with respect to the gold surface, leading to a less densely packed monolayer compared to more linear thiols like 4-fluorothiophenol.[1] This can be a desirable feature for certain applications where controlled disorder or a specific surface dipole moment is beneficial.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low water contact angle (lower than expected hydrophobicity) | 1. Incomplete monolayer formation. 2. Contamination of the SAM surface. 3. Disordered monolayer with exposed hydrophilic substrate. | 1. Increase the immersion time to 24-48 hours. 2. Ensure a clean working environment and high-purity solvents. 3. Verify the cleanliness of the gold substrate before immersion. |
| Inconsistent results between experiments | 1. Variation in substrate cleanliness. 2. Degradation of the this compound stock solution. 3. Inconsistent immersion times or rinsing procedures. 4. Contamination in the laboratory environment. | 1. Standardize the substrate cleaning protocol. 2. Prepare fresh thiol solutions for each experiment.[5] 3. Precisely control all experimental parameters. 4. Avoid using silanes or PDMS in the same area.[3] |
| XPS analysis shows a high gold signal and low fluorine signal | 1. Incomplete or sparse monolayer coverage. 2. Formation of a very thin or disordered monolayer. | 1. Increase the concentration of the thiol solution (within the 1-10 mM range). 2. Extend the immersion time to promote better packing. 3. Confirm the purity of the this compound. |
| Appearance of an S 2p peak at ~164 eV in XPS | Presence of unbound (physisorbed) thiol molecules. | Improve the rinsing step after SAM formation. Use copious amounts of fresh, high-purity solvent to remove non-chemisorbed molecules.[6][7] |
| Film delamination from the substrate | Poor adhesion of the gold layer to the underlying substrate (e.g., silicon wafer). | Ensure that the gold-coated substrates have an adhesion layer of chromium or titanium.[3] |
Experimental Protocols
Protocol 1: Substrate Preparation (Gold-Coated Silicon Wafer)
-
Solvent Rinsing: Thoroughly rinse the gold substrate with absolute ethanol to remove gross organic contamination.
-
Piranha Etching (Optional but Recommended for robust cleaning):
-
Safety Precaution: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is extremely corrosive and reactive. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Carefully immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.[2]
-
Remove the substrates and rinse extensively with deionized water.
-
-
Final Rinsing and Drying:
-
Rinse the cleaned substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for SAM formation to prevent re-contamination.[2]
-
Protocol 2: this compound SAM Formation
-
Prepare Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.[2]
-
-
Immersion:
-
Place the cleaned and dried gold substrates in the thiol solution, ensuring the entire gold surface is submerged.
-
Seal the vial to minimize solvent evaporation and contamination.
-
-
Incubation:
-
Allow the substrates to incubate in the thiol solution for 24-48 hours at room temperature. Longer incubation times can lead to more ordered monolayers.[2]
-
-
Rinsing:
-
After incubation, remove the substrates from the thiol solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.
-
-
Drying and Storage:
-
Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.
-
Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.[2]
-
Quantitative Data Summary
The following table summarizes expected quantitative data for aromatic thiol SAMs on gold. While specific values for this compound may vary, these ranges provide a useful benchmark for characterization.
| Parameter | Technique | Expected Value/Range | Notes |
| Water Contact Angle | Contact Angle Goniometry | 75° - 85° | A higher contact angle indicates a more hydrophobic surface, which is expected with fluorination. For comparison, 2,6-Difluorobenzenethiol has a reported water contact angle of 82.3°. |
| SAM Thickness | Ellipsometry | 0.5 - 1.5 nm | The thickness will be influenced by the tilt angle of the molecules. A more tilted orientation will result in a thinner film. |
| Sulfur 2p Binding Energy (S-Au) | XPS | ~162 eV | This binding energy is characteristic of a thiolate bond to the gold surface.[7] |
| Sulfur 2p Binding Energy (Unbound S-H) | XPS | ~164 eV | The presence of a significant peak at this energy suggests incomplete rinsing and physisorbed molecules.[7] |
| Thermal Stability (Desorption Temperature) | Thermal Desorption Spectroscopy | 170 - 185 °C | Fluorination generally enhances the thermal stability of aromatic thiol SAMs compared to their non-fluorinated counterparts. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Odor of 2,5-Difluorobenzenethiol in the Laboratory
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on managing the potent odor of 2,5-Difluorobenzenethiol during laboratory experiments. By following these troubleshooting guides and frequently asked questions (FAQs), you can maintain a safe and comfortable laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have such a strong odor?
Q2: What are the primary safety concerns associated with this compound?
Beyond its potent odor, this compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is a combustible liquid and is harmful if swallowed or in contact with skin.[4] It can also cause skin and serious eye irritation.[4][5] Therefore, handling this compound requires strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a certified chemical fume hood.
Q3: What immediate steps should I take if I smell this compound in the lab outside of the fume hood?
If the odor is detected in the general laboratory space, it indicates a containment failure. Immediately ensure that all containers of the thiol are securely closed and that any experimental setups are properly sealed. If the source of the odor cannot be immediately identified and rectified, it is advisable to evacuate the area and inform your laboratory supervisor or Environmental Health & Safety (EH&S) department.
Troubleshooting Guide: Persistent Odor of this compound
A persistent odor of this compound can be disruptive and indicates a potential exposure risk. This guide will help you identify and resolve the source of the odor.
Issue 1: Odor is noticeable during the reaction or work-up.
| Possible Cause | Troubleshooting Steps |
| Inadequate Ventilation | Ensure the fume hood is functioning correctly and the sash is at the appropriate height. Conduct all manipulations deep within the fume hood. |
| Leaking Apparatus | Check all joints and seals of your reaction setup. Ensure septa are not punctured excessively and that glassware is free of cracks. |
| Volatilization During Transfers | Use syringes or cannulas for liquid transfers to minimize exposure to the air. Avoid open pouring of the thiol or its solutions. |
| Ineffective Odor Trapping | For reactions that produce off-gases, or for work-up procedures under vacuum (e.g., rotary evaporation), ensure a bleach trap is correctly installed between the apparatus and the vacuum source. |
Issue 2: Odor persists after the experiment is complete.
| Possible Cause | Troubleshooting Steps |
| Contaminated Glassware and Equipment | Immediately after use, rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone) and then fully submerge them in a bleach bath within the fume hood. Allow for a prolonged soaking time (e.g., overnight). |
| Improper Waste Disposal | Ensure all thiol-contaminated solid waste (gloves, paper towels, etc.) is double-bagged in sealed plastic bags before disposal in a designated hazardous waste container. Liquid waste should be quenched with a bleach solution before being collected for hazardous waste disposal. |
| Contaminated Surfaces | Wipe down all surfaces inside the fume hood with a bleach solution. Check for any drips or spills on the floor or benchtops outside the fume hood. |
| Contaminated Syringes/Needles | Rinse syringes and needles multiple times with a solvent, followed by a bleach solution, and then a final solvent rinse. Be cautious to avoid blockages. |
Quantitative Data
While the specific odor threshold for this compound is not documented in the searched literature, the following table provides context for the extreme sensitivity of the human nose to other thiol compounds.
| Thiol Compound | Odor Threshold in Air (ppb) | Odor Description |
| Benzenethiol | 0.00003 - 0.00094 | Garlic-like |
| Methanethiol | < 0.002 | Rotten Cabbage |
| Ethanethiol | 0.00026 | Natural Gas Odorant |
| 1-Propanethiol | 0.00076 | Oniony |
| 2-Propanethiol | 0.00011 | Skunky |
Data compiled from various sources. Note that these values can vary depending on individual olfactory sensitivity.
The following table summarizes the key physical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₄F₂S |
| Molecular Weight | 146.16 g/mol |
| Physical State | Colorless to light yellow liquid |
| Boiling Point | 162.4°C at 760 mmHg |
| Flash Point | 56.4°C |
| Density | 1.323 g/cm³ |
Source: ChemicalBook Safety Data Sheet.[1]
Experimental Protocols
Protocol 1: Setting Up a Bleach Trap for Odor Control
Objective: To neutralize volatile this compound vapors from a reaction or vacuum setup.
Materials:
-
Two gas washing bottles (bubblers)
-
Chemically resistant tubing
-
Commercial bleach solution (sodium hypochlorite, ~5-8%)
-
Ice bath (optional, for highly exothermic quenching)
Procedure:
-
Assembly: Connect the outlet of your reaction apparatus (e.g., condenser, vacuum flask) to the inlet of the first gas washing bottle using tubing. This first bottle should remain empty to act as a safety trap to prevent backflow.
-
Bleach Scrubber: Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this second bottle with a sufficient amount of bleach solution to ensure the gas stream will bubble through it.
-
Venting: The outlet of the second gas washing bottle should be directed to the back of the fume hood.
-
Monitoring: Periodically check the bleach solution. If a strong odor is detected from the outlet, the bleach solution may be saturated and should be replaced.
Protocol 2: Decontamination of Glassware and Equipment
Objective: To effectively remove residual this compound from laboratory equipment to prevent persistent odors.
Materials:
-
Dedicated plastic container (for bleach bath)
-
Commercial bleach solution
-
Water
-
Compatible organic solvent (e.g., acetone)
Procedure:
-
Initial Rinse: Immediately after use and within the fume hood, rinse the contaminated glassware with a small amount of a compatible organic solvent to remove the bulk of the thiol. Dispose of this rinse solvent as hazardous waste.
-
Bleach Bath Preparation: In a designated plastic container, prepare a bleach bath by mixing commercial bleach with water (a 1:1 ratio is often effective).
-
Immersion: Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged. For larger items that cannot be submerged, they can be filled with the bleach solution.
-
Soaking: Allow the glassware to soak for an extended period, preferably overnight, to ensure complete oxidation of the thiol.
-
Final Cleaning: Remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with your standard laboratory glassware cleaning procedure.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for a persistent thiol odor.
References
Technical Support Center: Cross-Coupling Reactions with 2,5-Difluorobenzenethiol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions involving 2,5-Difluorobenzenethiol.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for cross-coupling reactions with this compound? A1: The electronic properties of this compound make it a challenging substrate. The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which can make the rate-limiting oxidative addition step in many catalytic cycles more difficult.[1] Therefore, a highly active catalyst system is required to achieve efficient coupling and good yields.[1][2]
Q2: What is the most common and direct cross-coupling reaction for this compound? A2: The most direct application is C-S cross-coupling (thioetherification), where the thiol group reacts with an aryl halide or pseudohalide to form a diaryl thioether.[2][3] This transformation is fundamental for synthesizing structures found in many pharmaceuticals and agrochemicals.[3]
Q3: Which general class of catalysts and ligands are recommended for C-S coupling with electron-deficient thiols? A3: For C-S coupling reactions involving electron-deficient substrates, palladium-based catalysts are widely used.[2] These are typically paired with bulky, electron-rich monophosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos).[1][4] These ligands help stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[4]
Q4: Can copper or nickel-based catalysts be used for C-S coupling with this compound? A4: Yes, copper and nickel-based catalytic systems are also employed for C-S bond formation.[2] Copper salts or oxides, in particular, have found vast applicability in thioetherification reactions.[3] Nickel catalysis can also be effective, sometimes offering different reactivity or cost advantages. However, palladium systems with specialized phosphine ligands are often the first choice for challenging, electron-deficient substrates due to their high activity and broad functional group tolerance.[1][2]
Q5: How can I prevent premature catalyst deactivation during the reaction? A5: Catalyst deactivation is a common issue, often caused by exposure to oxygen.[5] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Using degassed solvents and ensuring all reagents are anhydrous can also prevent catalyst poisoning and improve reproducibility. While modern precatalysts offer air stability for easier handling, maintaining an inert atmosphere during the reaction is critical for catalytic longevity.[1]
Troubleshooting Guide
Problem 1: Low or No Product Formation in a C-S Cross-Coupling Reaction.
| Possible Cause | Recommended Solution |
| Inactive Catalyst System | The electron-deficient nature of the substrate requires a highly active catalyst. Switch to a more robust system, such as a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[4][7] Consider using a modern, air-stable precatalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active Pd(0) species.[1][5] If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[7] |
| Inappropriate Base | The choice of base is critical and often empirical. Screen a variety of bases. While strong bases like NaOt-Bu are effective, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred as they can minimize side reactions with sensitive functional groups.[7][8] |
| Poor Reagent Solubility | Substrate insolubility can halt the reaction.[8] If the reagents are not dissolving, try a different solvent system. Common choices for cross-coupling include toluene, dioxane, THF, and DMF. Sometimes a mixture of solvents is required to achieve sufficient solubility for all components.[8] |
| Low Reaction Temperature | Some highly active catalyst systems can perform C-S coupling at room temperature.[9] However, if no reaction is observed, heating may be necessary (e.g., 80-110 °C) to overcome the activation energy for the oxidative addition step.[2] |
Problem 2: Reaction Stalls After Initial Conversion.
| Possible Cause | Recommended Solution |
| Catalyst Decomposition | If the reaction starts but does not proceed to completion, the catalyst may be deactivating over time.[6] Ensure the reaction setup is strictly free of oxygen and moisture, as these can degrade the catalyst and phosphine ligands.[6] In some cases, adding a second portion of the catalyst after the reaction has stalled can help drive it to completion.[6] |
| Product Inhibition | The thioether product can sometimes coordinate to the metal center, inhibiting the catalytic cycle. If product inhibition is suspected, running the reaction at a lower concentration (higher solvent volume) may help mitigate this effect. |
Problem 3: Formation of Disulfide Homocoupling Byproduct.
| Possible Cause | Recommended Solution |
| Oxidative Conditions | The presence of oxygen can promote the oxidative homocoupling of thiols to form disulfides. Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is essential to prevent this side reaction. |
| Copper-Mediated Homocoupling | In Sonogashira-type reactions, the copper co-catalyst can lead to the undesired homocoupling of terminal alkynes (Glaser coupling).[10][11] If applying similar principles to a reaction involving the thiol, consider using a copper-free protocol to minimize this side reaction pathway.[12] |
Recommended Catalyst Systems for C-S Coupling
The following table summarizes catalyst systems reported to be effective for the C-S cross-coupling of aryl halides with thiols, particularly those that are electron-deficient.
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Notes |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | RT - 100 | Highly active system for electron-deficient partners.[7] |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 80 - 110 | Buchwald ligands are designed for challenging couplings.[4] |
| PdCl₂(dppf) | N/A | K₂CO₃ | DMF | 100 - 120 | A more traditional catalyst, may require higher temperatures. |
| Copper(I) Iodide | Phenanthroline | Cs₂CO₃ | Dioxane | 110 | Copper-based systems are a viable alternative to palladium. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-S Cross-Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the Pd(OAc)₂, XPhos ligand, K₃PO₄, and the aryl bromide under a positive pressure of argon or nitrogen.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with the inert gas three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Add the anhydrous, degassed toluene via syringe. Stir the mixture for 5 minutes. Then, add the this compound via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl thioether.
Visualized Workflows
Caption: A workflow for selecting and troubleshooting catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Scaling Up Reactions Involving 2,5-Difluorobenzenethiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Difluorobenzenethiol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered when scaling up reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound, especially at a larger scale? A1: this compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye damage and skin and respiratory irritation. A key characteristic of thiophenols is their powerful and unpleasant stench. When scaling up, these hazards are magnified. Key safety considerations include:
-
Containment: Use closed systems or conduct all transfers and reactions within a well-ventilated fume hood or a ventilated enclosure to contain the vapor and potent stench.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), safety goggles with side shields, a face shield, and a lab coat. For larger quantities or in case of potential exposure, an approved respirator is necessary.
-
Inert Atmosphere: this compound is susceptible to air oxidation, which can form disulfides. Storing and handling the material under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
-
Spill Management: Have spill kits with activated carbon adsorbent readily available. In case of a spill, remove all ignition sources and use spark-proof tools for cleanup.
Q2: What is the most common side reaction observed with this compound, and how can it be minimized? A2: The most common side reaction is the oxidative coupling of the thiol to form bis(2,5-difluorophenyl) disulfide. This is particularly prevalent in the presence of oxygen, especially under basic conditions used to generate the reactive thiolate. To minimize this:
-
Inert Atmosphere: Rigorously exclude oxygen by working under a nitrogen or argon atmosphere.
-
Degassed Solvents: Use solvents that have been deoxygenated by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Reaction Sequencing: Add the base to the thiol to form the thiolate just before adding the electrophile. This minimizes the time the reactive thiolate is exposed to potential oxidants.
Q3: What types of reactions is this compound typically used for? A3: The primary reactivity of this compound stems from its nucleophilic thiol group. The most common reactions are:
-
Nucleophilic Aromatic Substitution (SNAr): The thiolate anion is a potent nucleophile that can displace leaving groups (like halides) on electron-deficient aromatic or heteroaromatic rings. The fluorine atoms on the benzenethiol ring increase the acidity of the thiol proton, facilitating the formation of the nucleophilic thiolate.
-
S-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, methyl iodide) in the presence of a base to form thioethers. This typically follows an SN2 mechanism.[2]
Q4: How can I monitor the progress of reactions involving this compound? A4: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring volatile components and confirming the mass of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method ideal for monitoring the purity of the product and the disappearance of reactants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can track the disappearance of the thiol proton. 19F NMR is particularly powerful for this substrate, as the fluorine signals of the starting material and product will be distinct and can be monitored for quantitative analysis.[3][4]
Troubleshooting Guides
Guide 1: Lab-Scale Reaction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Thiolate Formation: The base used is too weak or the reaction is not anhydrous. 2. Poor Electrophile Reactivity: For SNAr, the aromatic ring of the electrophile is not sufficiently activated by electron-withdrawing groups. 3. Low Reaction Temperature: The activation energy for the reaction is not being met. | 1. Use a suitable base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in an anhydrous solvent. Ensure all glassware is flame-dried.[5] 2. Confirm the electrophile has strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. 3. Gradually increase the reaction temperature while monitoring by TLC for product formation versus decomposition. |
| Formation of Disulfide Byproduct | Oxidation of Thiol: The reaction is exposed to atmospheric oxygen, especially after the base has been added. | 1. Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before adding reagents. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Use degassed solvents. |
| Multiple Spots on TLC / Difficult Purification | 1. Side Reactions: Competing reaction pathways are occurring. 2. Decomposition: Starting materials or the product are degrading under the reaction conditions. 3. Impure Starting Materials: Reactants contain impurities that lead to other products. | 1. Re-evaluate the reaction conditions. Consider a milder base, a different solvent, or a lower temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product degradation. 3. Check the purity of starting materials by NMR or GC-MS before beginning the reaction. |
Guide 2: Scale-Up Reaction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Runaway Reaction / Poor Temperature Control | Poor Heat Dissipation: The surface-area-to-volume ratio decreases significantly upon scale-up, making it harder to remove heat from an exothermic reaction.[6][7][8][9] | 1. Control Addition Rate: Add the limiting reagent slowly via a syringe pump or addition funnel to control the rate of heat generation. 2. Efficient Cooling: Ensure the reactor's cooling system (jacket, cooling coils) is adequate for the calculated heat duty of the reaction.[6] 3. Dilution: Increasing the solvent volume can help moderate temperature changes, though this may slow the reaction rate. |
| Increased Byproduct Formation (e.g., Disulfide) | 1. Localized "Hot Spots": Inefficient mixing in a large reactor can lead to areas of high temperature where side reactions are accelerated.[6] 2. Poor Mixing: Reagents are not dispersed quickly enough, leading to localized high concentrations of one reactant, which can favor side reactions. | 1. Improve Agitation: Use an appropriate agitator type (e.g., pitched-blade turbine for good axial flow) and speed to ensure homogeneity. Baffles are crucial in large reactors to prevent vortexing and improve mixing. 2. Subsurface Addition: Introduce reagents below the surface of the liquid, ideally near the agitator, for rapid dispersion.[10] |
| Reaction Stalls or Fails at Scale | Mixing Regime Change: A reaction that works at the lab scale due to fast micromixing may fail at a larger scale where macromixing is much slower. The intrinsic reaction rate may be faster than the rate of mixing.[10] | 1. Re-optimize Addition: Slower addition of reagents may be necessary to match the slower mixing time of the larger reactor. 2. Evaluate Solvent: A different solvent system may be needed to ensure all components remain in solution or to improve mass transfer in a biphasic system. 3. Consider a Different Reactor Type: For very fast reactions, a continuous flow reactor might be more suitable for scale-up than a batch reactor. |
Quantitative Data
Table 1: The Challenge of Scale-Up - Changes in Reactor Properties
This table illustrates how key physical parameters change when moving from a laboratory to a pilot-plant scale, highlighting the challenges in maintaining reaction control.
| Parameter | 1 L Lab Flask (Sphere) | 100 L Pilot Reactor (Cylinder) | Implication for Scale-Up |
| Radius (approx.) | 6.2 cm | 28.8 cm (H=2R) | - |
| Volume (V) | 1 L (1000 cm³) | 100 L (100,000 cm³) | 100x increase |
| Surface Area (A) | 483 cm² | 14,888 cm² | ~31x increase |
| Surface Area to Volume Ratio (A/V) | ~0.48 cm⁻¹ | ~0.15 cm⁻¹ | Drastic Decrease: Heat transfer is significantly less efficient per unit volume.[7][8][9] |
| Typical Mixing Time | 1-10 seconds | 30-120 seconds | Significant Increase: Reagents take much longer to homogenize, increasing the risk of localized concentrations and side reactions.[10][11][12] |
Note: Values are illustrative and depend on the specific geometry and agitation of the equipment.
Experimental Protocols
Protocol 1: Lab-Scale SNAr Reaction - Synthesis of 2,5-Difluoro-4'-nitrophenyl thioether
This protocol describes the reaction of this compound with 1-chloro-4-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
1-Chloro-4-nitrobenzene (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 1-chloro-4-nitrobenzene (1.05 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of thiol) via syringe.
-
Thiol Addition: Add this compound (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting thiol is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and pour it into 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Scale-Up Considerations for Protocol 1 (1 kg Scale)
Scaling this reaction requires addressing heat and mass transfer limitations.
-
Reactor Choice: Use a jacketed glass-lined or stainless steel reactor (e.g., 20 L) equipped with a mechanical overhead stirrer (pitched-blade or retreat curve impeller), baffles, a reflux condenser, and a temperature probe.[13]
-
Heat Management: The SNAr reaction is exothermic. The heat of reaction must be managed.
-
Controlled Addition: Instead of adding the thiol all at once, add it dropwise via an addition funnel or pump over 1-2 hours.
-
Jacket Cooling: Circulate a coolant through the reactor jacket to maintain the desired internal temperature (e.g., 80 °C). Be prepared for an initial exotherm upon starting the thiol addition.
-
-
Mixing: Efficient mixing is critical to avoid localized concentrations and hot spots.
-
Agitation: Ensure the stirrer speed is sufficient to keep the K₂CO₃ suspended and to rapidly disperse the added thiol. The specific RPM will depend on the reactor and impeller geometry.
-
-
Solvent Choice: While DMF is common in the lab, its reprotoxic nature makes it less desirable for industrial processes. Consider alternative high-boiling polar aprotic solvents like DMSO, N-methyl-2-pyrrolidone (NMP), or greener alternatives if process development allows.
-
Work-up and Extraction:
-
Quenching: The quench step will also be exothermic. The reaction mixture should be transferred slowly into a larger vessel containing cold water.
-
Extraction: For large-scale extractions, a separate extraction vessel is used. The layers are separated via bottom outlet valves. Be aware of potential emulsion formation.
-
Visualizations (Graphviz)
Caption: General workflow for scaling up a reaction involving this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. amarequip.com [amarequip.com]
- 7. atecentral.net [atecentral.net]
- 8. Surface_area_to_volume_ratio [bionity.com]
- 9. youtube.com [youtube.com]
- 10. becht.com [becht.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Glass reactor configurations for pilot plant scale reactions - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Validation & Comparative
Comparative Reactivity of 2,3-, 2,4-, and 2,5-Difluorobenzenethiol: A Guide for Researchers
This guide provides a comparative analysis of the chemical reactivity of three key isomers of difluorobenzenethiol: 2,3-difluorobenzenethiol, 2,4-difluorobenzenethiol, and 2,5-difluorobenzenethiol. These compounds are of significant interest as building blocks in medicinal chemistry and materials science, where the nuanced effects of fluorine substitution can be leveraged to fine-tune molecular properties.
Note on Data Availability: Direct, side-by-side experimental comparisons of the reactivity of these three specific isomers are not extensively available in peer-reviewed literature. Therefore, this guide combines available data with predictions based on established principles of physical organic chemistry to provide a robust framework for understanding their relative reactivity.
Executive Summary
The reactivity of benzenethiols is primarily governed by the acidity of the thiol proton (pKa) and the resulting concentration of the highly nucleophilic thiolate anion. The strategic placement of electron-withdrawing fluorine atoms significantly influences this acidity. Based on the powerful inductive effect of fluorine, it is predicted that all three difluoro-isomers are more acidic (lower pKa) and thus more potent nucleophiles under typical reaction conditions (pH ~7-8) than the parent benzenethiol. The predicted order of reactivity, based on acidity, is 2,3-Difluorobenzenethiol ≈ this compound > 2,4-Difluorobenzenethiol .
Data Presentation: Physicochemical Properties and Reactivity
The following table summarizes known data and theoretical predictions for the difluorobenzenethiol isomers. Benzenethiol is included as a baseline for comparison.
| Compound | CAS Number | Molecular Formula | pKa (SH) | Predicted pKa Order (Increasing) | Predicted Reactivity Order (Increasing Nucleophilicity) |
| Benzenethiol | 108-98-5 | C₆H₆S | 6.62 (Experimental)[1] | 4 | 4 |
| 2,3-Difluorobenzenethiol | 130922-39-3[2] | C₆H₄F₂S | Not Experimentally Reported | 1 (tie) | 1 (tie) |
| 2,4-Difluorobenzenethiol | 1996-44-7[3] | C₆H₄F₂S | 5.78 ± 0.48 (Predicted)[3] | 3 | 3 |
| This compound | 64248-60-8 | C₆H₄F₂S | Not Experimentally Reported | 1 (tie) | 1 (tie) |
Comparative Reactivity Analysis
The nucleophilic character of a thiol is predominantly expressed through its conjugate base, the thiolate anion (RS⁻). The equilibrium concentration of this anion in solution is determined by the thiol's acidity (pKa). A lower pKa indicates a stronger acid, meaning the thiol will be more deprotonated at a given pH, leading to a higher concentration of the nucleophilic thiolate and thus greater overall reactivity.
The primary electronic factor influencing the acidity of these isomers is the strong electron-withdrawing inductive effect (-I) of the fluorine atoms. This effect stabilizes the negative charge of the thiolate anion, lowering the pKa. The position of the fluorine atoms relative to the thiol group is critical:
-
2,3- and this compound: Both isomers possess a fluorine atom in the ortho position (C2) and one in a meta position (C3 or C5). The ortho fluorine exerts the strongest, distance-dependent inductive effect, significantly increasing the acidity of the thiol proton. The meta fluorine also contributes a notable inductive pull.
-
2,4-Difluorobenzenethiol: This isomer has an ortho fluorine and a para fluorine. While the ortho fluorine provides a powerful acidifying inductive effect, the para fluorine can exert a weak, opposing resonance effect (+R), donating lone-pair electron density back into the ring. This +R effect slightly destabilizes the thiolate anion compared to a meta substituent, making the thiol marginally less acidic. The predicted pKa of 5.78 for this isomer reflects a substantial increase in acidity compared to benzenethiol (pKa 6.62)[1][3].
Based on this analysis, the 2,3- and 2,5- isomers, lacking the counteracting resonance effect from a para-fluoro substituent, are predicted to be slightly more acidic than the 2,4-isomer. This renders them more reactive as nucleophiles in environments where the thiol is not fully deprotonated.
Mandatory Visualizations
The following diagrams illustrate the theoretical basis for the predicted reactivity and a general workflow for experimental validation.
References
A Comparative Analysis of the Electronic Effects of Fluorine Position in Difluorobenzenethiols
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms on aromatic rings is a powerful tool in medicinal chemistry and materials science, offering a means to fine-tune the electronic properties, metabolic stability, and binding affinities of molecules. This guide provides a comparative analysis of the electronic effects of fluorine substitution in difluorobenzenethiols, focusing on how the position of the two fluorine atoms influences the acidity (pKa) of the thiol group and other key electronic parameters. Due to the limited availability of direct experimental data for all isomers, this guide combines reported predicted values with qualitative analysis based on fundamental chemical principles.
Influence of Fluorine Position on Thiol Acidity (pKa)
The acidity of the thiol group (-SH) in benzenethiol is significantly influenced by the electronic nature of substituents on the benzene ring. Electron-withdrawing groups, such as fluorine, are expected to increase the acidity of the thiol by stabilizing the resulting thiolate anion (ArS⁻) through inductive effects. The magnitude of this effect is dependent on the position of the fluorine atoms relative to the thiol group.
Table 1: Comparison of Predicted pKa Values for Difluorobenzenethiol Isomers
| Isomer | Predicted pKa | Notes |
| Benzenethiol (Reference) | 6.64 | Experimental Value |
| 2,4-Difluorobenzenethiol | 5.78 ± 0.48[1] | Predicted value. The presence of two electron-withdrawing fluorine atoms is expected to increase acidity compared to benzenethiol. |
| 2,6-Difluorobenzenethiol | ~6-7[2] | Estimated value. The ortho-disubstitution pattern significantly influences electronic properties.[2] |
| 3,4-Difluorobenzenethiol | ~5[3] | Predicted value. The combined electron-withdrawing effect of two fluorine atoms enhances the acidity. |
| 2,3-Difluorobenzenethiol | No Data Available | - |
| 2,5-Difluorobenzenethiol | No Data Available | - |
| 3,5-Difluorobenzenethiol | No Data Available | - |
Analysis of Electronic Effects on pKa:
The acidity of the difluorobenzenethiols is anticipated to be greater (lower pKa) than that of benzenethiol due to the strong electron-withdrawing nature of fluorine. The stabilization of the negative charge on the sulfur atom in the thiolate conjugate base is the primary driver of this increased acidity. The position of the fluorine atoms dictates the extent of this stabilization through inductive and, to a lesser extent, resonance effects.
-
Ortho and Para Positions: Fluorine atoms at the ortho and para positions relative to the thiol group are expected to have the most significant acidifying effect. This is due to the strong, distance-dependent inductive electron withdrawal (-I effect) and the ability of fluorine to participate in resonance stabilization of the thiolate anion.
-
Meta Position: A fluorine atom at the meta position will primarily exert an inductive effect, which is generally weaker than the combined inductive and resonance effects from the ortho and para positions.
-
Combined Effects: In difluorobenzenethiols, the combined influence of two fluorine atoms will further enhance the acidity. The overall effect will be a summation of the individual positional effects. For instance, isomers with fluorine atoms at positions that strongly withdraw electron density from the thiol group (e.g., 2,4- and 3,4-isomers) are predicted to be the most acidic.
Hammett Constants: Quantifying Electronic Influence
Given the strong electronegativity of fluorine, the difluorophenylthio substituents are expected to be electron-withdrawing. The magnitude of the Hammett constant would depend on the specific substitution pattern, with isomers having fluorine atoms in positions that maximize electron withdrawal exhibiting more positive σ values.
Spectroscopic Analysis: 19F NMR Chemical Shifts
19F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine atoms. The chemical shift of a fluorine nucleus is influenced by the electron density around it.
Table 2: Predicted 19F NMR Chemical Shift Ranges for Aromatic Fluorine
| Compound Type | Predicted 19F Chemical Shift Range (ppm vs. CFCl3) |
| Aryl-F | -120 to -200[4] |
The precise chemical shifts for the fluorine atoms in each difluorobenzenethiol isomer will be unique and dependent on their position relative to the thiol group and the other fluorine atom. Electron-withdrawing groups generally lead to downfield shifts (less negative ppm values), while electron-donating groups cause upfield shifts (more negative ppm values). The analysis of these shifts can provide valuable insights into the intramolecular electronic interactions.
Experimental Protocols
Determination of pKa by Spectrophotometric pH Titration
This method relies on the difference in the UV-Vis absorption spectra of the protonated (ArSH) and deprotonated (ArS⁻) forms of the thiol.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the difluorobenzenethiol.
-
Preparation of Thiol Solutions: Prepare a stock solution of the difluorobenzenethiol isomer in a suitable organic solvent. Add a small, constant aliquot of this stock solution to each buffer solution.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each solution. Determine the wavelength of maximum absorbance (λmax) for both the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution).
-
Data Analysis: Measure the absorbance of each buffered solution at the λmax of the deprotonated species. The pKa can be determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.[5][6][7]
19F NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve a small amount of the difluorobenzenethiol isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a fluorine probe. The spectrometer should be locked and shimmed for optimal resolution.
-
Data Acquisition: Acquire a one-dimensional 19F NMR spectrum. A standard pulse sequence with proton decoupling is typically used to simplify the spectrum.[8] The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine compounds.[9]
-
Referencing: The chemical shifts are typically referenced to an external or internal standard, such as CFCl3 (0 ppm).[10]
Visualizing the Relationships
Caption: Relationship between fluorine position and electronic effects.
Caption: Workflow for pKa determination by spectrophotometry.
Conclusion
The electronic landscape of difluorobenzenethiols is intricately modulated by the positioning of the two fluorine atoms. While a complete experimental dataset for all isomers remains to be established, predictive data and fundamental principles of physical organic chemistry provide a strong framework for understanding these effects. The electron-withdrawing nature of fluorine consistently increases the acidity of the thiol group compared to the unsubstituted parent compound. The magnitude of this effect is greatest when fluorine is located at the ortho and para positions, due to the combination of inductive and resonance effects. Further experimental and computational studies are warranted to provide a more comprehensive quantitative comparison across all isomers, which will undoubtedly aid in the rational design of novel molecules for pharmaceutical and material science applications.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 5. ulm.edu [ulm.edu]
- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 7. scirp.org [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. F19 detection [nmr.chem.ucsb.edu]
- 10. 19F [nmr.chem.ucsb.edu]
Validating the Structure of 2,5-Difluorobenzenethiol: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 2,5-difluorobenzenethiol, this document provides a comparative analysis of spectroscopic methods, with a primary focus on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide includes detailed experimental protocols, comparative data, and visual workflows to ensure accurate structural elucidation.
The precise structural confirmation of fluorinated aromatic compounds is a critical step in chemical research and pharmaceutical development. This compound, a key building block in the synthesis of various functional materials and biologically active molecules, requires rigorous analytical techniques for its structural validation. While several methods can be employed, ¹⁹F NMR spectroscopy stands out due to its high sensitivity and the wide chemical shift range of the fluorine nucleus, offering a clear window into the molecule's electronic environment.
The Power of ¹⁹F NMR in Structural Validation
¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of fluorinated organic compounds. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it an excellent probe for subtle structural variations.
In the case of this compound, the two fluorine atoms are in distinct chemical environments, which should give rise to two separate signals in the ¹⁹F NMR spectrum. The positions of these signals (chemical shifts) and their coupling patterns with neighboring protons and the other fluorine atom provide unambiguous evidence for the 2,5-substitution pattern.
Comparative Analysis of Spectroscopic Data
To provide a comprehensive validation of the this compound structure, a multi-technique approach is recommended. Below is a comparison of the expected data from ¹⁹F NMR and other common analytical methods.
| Analytical Technique | Parameter | Expected Value for this compound | Interpretation |
| ¹⁹F NMR | Chemical Shift (δ) | Two distinct signals are expected in the aromatic fluorine region (typically -110 to -130 ppm relative to CFCl₃). The exact shifts are influenced by the solvent and the electronic effect of the thiol group. | The presence of two signals confirms the presence of two chemically non-equivalent fluorine atoms. |
| Coupling Constants (J) | Each fluorine signal will be split into a doublet of doublets due to coupling with the adjacent aromatic protons and the other fluorine atom. | The coupling patterns and magnitudes of the coupling constants (J-values) provide definitive information about the relative positions of the fluorine and hydrogen atoms on the aromatic ring. | |
| ¹H NMR | Chemical Shift (δ) | A multiplet in the aromatic region (approx. 6.8-7.2 ppm) and a singlet for the thiol proton (approx. 3.5 ppm, can be broad and exchangeable). | The splitting pattern of the aromatic protons is influenced by coupling to both other protons and the fluorine atoms, providing further evidence for the substitution pattern. The thiol proton signal confirms the presence of the -SH group. |
| ¹³C NMR | Chemical Shift (δ) | Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling. | The number of signals confirms the presence of six unique carbon environments. The large one-bond carbon-fluorine coupling constants are characteristic and aid in assigning the carbon signals. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z = 146.01 | Confirms the molecular weight of the compound (C₆H₄F₂S). |
| Isotopic Pattern | Presence of M+1 and M+2 peaks corresponding to the natural abundance of ¹³C and ³³S/³⁴S isotopes. | The isotopic distribution pattern is characteristic of a sulfur-containing compound and further validates the elemental composition. |
Experimental Protocols
¹⁹F NMR Spectroscopy
A standard protocol for acquiring a ¹⁹F NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Reference the spectrum using an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard with a known chemical shift.
-
-
Acquisition Parameters:
-
A standard one-pulse experiment is typically sufficient.
-
Set a spectral width that covers the aromatic fluorine region (e.g., -100 to -150 ppm).
-
Use a pulse angle of 30-45 degrees to ensure quantitative results if needed.
-
A relaxation delay of 1-2 seconds is usually adequate.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
¹H NMR, ¹³C NMR, and Mass Spectrometry
Standard protocols for ¹H NMR, ¹³C NMR, and mass spectrometry should be followed as per instrument manufacturer guidelines. For ¹³C NMR, a proton-decoupled experiment is standard for simplifying the spectrum and improving sensitivity. For mass spectrometry, electron ionization (EI) or electrospray ionization (ESI) can be used.
Workflow for Structural Validation
The logical flow for validating the structure of this compound using multiple spectroscopic techniques is illustrated in the diagram below.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound is most effectively achieved through a combination of spectroscopic techniques. ¹⁹F NMR, with its high sensitivity and wide chemical shift dispersion, provides the most direct and unambiguous evidence for the identity and purity of the compound. When combined with ¹H NMR, ¹³C NMR, and mass spectrometry, a complete and confident structural assignment can be made. This guide provides the necessary framework for researchers to successfully validate the structure of this important fluorinated building block.
A Comparative Guide to the Performance of Fluorinated Thiol Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces are a cornerstone of nanoscience and surface engineering, enabling precise control over interfacial properties. Among these, fluorinated thiols are of particular interest due to their unique characteristics, including high thermal stability, chemical inertness, and the ability to modulate surface energy and electronic properties. This guide provides a comparative analysis of the performance of 2,5-Difluorobenzenethiol SAMs against other fluorinated aromatic and aliphatic thiols, offering insights supported by available experimental data and established principles of surface science.
While extensive research has been conducted on various fluorinated thiols, it is important to note that specific experimental data for this compound SAMs are limited in the peer-reviewed literature. Therefore, this guide presents a comprehensive summary of available data for analogous compounds and offers a predictive comparison for this compound based on established trends.
Comparative Performance Data
The introduction of fluorine atoms into the molecular structure of thiols significantly influences the properties of the resulting SAMs. The number and position of fluorine substituents affect wettability, surface energy, thermal stability, and electronic properties.
Surface Properties: Wettability and Surface Energy
Fluorination generally increases the hydrophobicity of a surface. The water contact angle is a key indicator of this property, with higher angles indicating greater hydrophobicity. Concurrently, fluorination tends to decrease the total surface tension.
Table 1: Comparison of Surface Properties of Fluorinated Benzenethiol SAMs on Gold
| Compound | Water Contact Angle (θw) [°] | Surface Tension (γs) [mN/m] | Dispersive Component (γsd) [mN/m] | Polar Component (γsp) [mN/m] |
| Benzenethiol (BT) | 75.3 ± 1.1[1] | 35.8 ± 1.0[1] | 33.7 ± 0.8[1] | 2.1 ± 0.2[1] |
| 4-Fluorobenzenethiol (4-FBT) | 77.4 ± 1.0[1] | 33.3 ± 0.8[1] | 30.2 ± 0.7[1] | 3.1 ± 0.1[1] |
| This compound (2,5-DFBT) | Predicted: 83 - 86 | Predicted: ~28 | Predicted: ~24 | Predicted: ~4 |
| 2,6-Difluorobenzenethiol (2,6-DFBT) | 82.3 ± 0.9[1] | 29.1 ± 0.8[1] | 24.9 ± 0.7[1] | 4.2 ± 0.1[1] |
| 3,5-Difluorobenzenethiol (3,5-DFBT) | 85.1 ± 1.0[1] | 27.2 ± 0.9[1] | 23.3 ± 0.8[1] | 3.9 ± 0.1[1] |
Predicted values for this compound are based on the trends observed with increasing fluorination and considering the isomeric position. The 2,5-isomer is expected to have properties intermediate between the 2,6- and 3,5-isomers.
Key Observations:
-
Increased Hydrophobicity: The water contact angle increases with the number of fluorine atoms, indicating a more hydrophobic surface.[1] 2,6-Difluorobenzenethiol and 3,5-Difluorobenzenethiol exhibit significantly higher water contact angles compared to the non-fluorinated benzenethiol.[1]
-
Reduced Surface Tension: The total surface tension decreases with increased fluorination.[1]
-
Influence of Fluorine Position: The position of the fluorine atoms plays a crucial role. 3,5-Difluorobenzenethiol shows a slightly more hydrophobic character and lower surface tension than the 2,6-isomer.[1]
Structural Characteristics and Stability
The stability and ordering of SAMs are critical for their performance in various applications. Thermal desorption spectroscopy can be used to determine the temperature at which the molecules desorb from the surface, providing a measure of thermal stability.
Table 2: Structural and Thermal Properties of Aromatic Thiol SAMs on Au(111)
| Thiol Molecule | Typical Molecular Tilt Angle (from surface normal) | General Ordering and Packing Density | Approximate Desorption Temperature Range (°C) |
| Benzenethiol | 25° - 35° | Can form well-ordered structures, may exhibit multiple phases.[2] | 150 - 165[2] |
| 4-Fluorobenzenethiol | Varies with preparation method | Can form well-ordered domains. | 160 - 175[2] |
| This compound | Predicted: 20° - 30° | Predicted: Forms ordered, densely packed domains. | Predicted: 170 - 185 |
| 2,6-Difluorobenzenethiol | 20° - 30° | Forms highly ordered, densely packed domains, influenced by dipole-dipole interactions.[2] | 170 - 185[2] |
| Pentafluorobenzenethiol | Not specified | Densely packed. | > 190[2] |
Predicted values for this compound are based on the properties of its isomers and the general trend of increased stability with fluorination.
Key Observations:
-
Fluorination generally enhances the thermal stability of aromatic thiol SAMs.[2]
-
The increased number of fluorine atoms in pentafluorobenzenethiol leads to significantly higher thermal stability due to strong intermolecular interactions.[2]
Protein Resistance
While specific data on protein adsorption for this compound is not available, the general principles of protein resistance on fluorinated surfaces can be applied. Fluorinated SAMs are known for their low surface energy, which generally correlates with reduced protein adsorption compared to more hydrophilic or charged surfaces. However, the relationship is not always straightforward. Highly hydrophobic surfaces can sometimes promote protein adsorption through hydrophobic interactions.
For effective protein resistance, surfaces are often designed to be highly hydrophilic and capable of forming a strong hydration layer, such as those terminated with oligo(ethylene glycol) (OEG) or zwitterionic groups. While fluorinated surfaces are not primarily designed for protein resistance, their inertness can be advantageous in certain biological applications where minimal non-specific interaction is desired.
Electron Transfer Properties
The electronic properties of SAMs are crucial for their application in molecular electronics and biosensors. The introduction of fluorine atoms, which are highly electronegative, can significantly alter the electronic landscape of the monolayer and the charge injection barrier at the metal-molecule interface. This is reflected in the work function shift (ΔΦ) of the gold substrate upon SAM formation.
Table 3: Electronic Properties of Aromatic Thiol SAMs on Gold
| Thiol Molecule | Typical Work Function Shift (ΔΦ) on Gold (eV) | Primary Application Focus |
| Benzenethiol | -0.7 to -0.9[2] | Surface functionalization, fundamental SAM studies |
| This compound | Predicted: -0.8 to -1.0 | Molecular electronics, tuning charge injection barriers |
| 2,6-Difluorobenzenethiol | -0.8 to -1.0[2] | Molecular electronics, tuning charge injection barriers |
The predicted work function shift for this compound is based on the values reported for the 2,6-isomer, as the molecular dipole moment is expected to be of a similar magnitude.
Experimental Protocols
Consistent and reproducible SAM formation requires meticulous experimental procedures. The following are detailed methodologies for the key experiments cited and are recommended for the preparation and characterization of this compound SAMs.
Standard Protocol for SAM Formation from Solution
This protocol is a widely used method for forming high-quality aromatic thiol SAMs on gold substrates.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer)
-
This compound (or other thiol of interest)
-
High-purity solvent (e.g., 200-proof ethanol)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with ethanol and deionized water.
-
Immerse the substrate in freshly prepared Piranha solution for 5-10 minutes to remove organic contaminants. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment).
-
Rinse the substrate extensively with deionized water.
-
Rinse with ethanol and dry under a gentle stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a dilute solution of the thiol (typically 1 mM) in a high-purity solvent like ethanol.
-
-
Immersion and Incubation:
-
Immediately immerse the clean, dry gold substrate into the thiol solution.
-
To prevent oxidation and contamination, the container can be backfilled with an inert gas (e.g., nitrogen) and sealed.
-
Allow the self-assembly to proceed for 12-24 hours to form a well-ordered monolayer.[2]
-
-
Rinsing:
-
After incubation, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any non-chemisorbed molecules.[2]
-
-
Drying:
-
Dry the SAM-coated substrate with a gentle stream of dry nitrogen gas.[2]
-
Key Characterization Techniques
-
Contact Angle Goniometry: Measures the static contact angle of a liquid (e.g., water, ethylene glycol) on the SAM surface to determine its wettability and calculate surface energy.
-
Spectroscopic Ellipsometry: A non-destructive optical technique used to determine the thickness of the SAM.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the monolayer and the binding state of the sulfur headgroup to the gold surface.
-
Thermal Desorption Spectroscopy (TDS): Measures the temperature at which molecules desorb from the surface to quantify the thermal stability of the monolayer.
-
Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM): Provides real-space images of the monolayer at the molecular scale, revealing the packing structure and ordering.
Visualizations
Experimental Workflow for SAM Formation and Characterization
Caption: Experimental workflow for the formation and characterization of thiol SAMs on gold.
Logical Relationship: Influence of Fluorination on SAM Properties
Caption: Influence of fluorination on the key properties of self-assembled monolayers.
References
A Researcher's Guide to Purity Assessment of Synthesized 4-Bromo-2,5-difluorobenzenethiol
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of novel compounds is a critical step. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 4-Bromo-2,5-difluorobenzenethiol, a key intermediate in various synthetic pathways. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, complete with experimental protocols and performance data to aid in method selection and implementation.
Understanding Potential Impurities
The purity assessment of a synthesized compound begins with an understanding of potential impurities that may arise from the synthetic route. A plausible synthesis of 4-Bromo-2,5-difluorobenzenethiol involves the reduction of a corresponding sulfonyl chloride or a nucleophilic aromatic substitution on a suitable precursor. A common precursor for such syntheses is 1,4-dibromo-2,5-difluorobenzene.
Likely impurities in the final product could include:
-
Starting Materials: Unreacted 1,4-dibromo-2,5-difluorobenzene or other precursors.
-
Intermediates: Incomplete conversion of reaction intermediates.
-
Byproducts: Compounds formed from side reactions, such as the formation of disulfides (bis(4-bromo-2,5-difluorophenyl) disulfide) through oxidation of the thiol.
-
Isomers: Positional isomers of the target compound if the starting materials are not isomerically pure.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of HPLC-UV, GC-MS, and ¹⁹F NMR for the analysis of 4-Bromo-2,5-difluorobenzenethiol.
| Parameter | HPLC-UV | GC-MS | ¹⁹F NMR |
| Principle | Separation based on polarity and interaction with stationary phase, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation pattern. | Detection and quantification of fluorine atoms based on their unique magnetic properties. |
| Typical Impurities Detected | Non-volatile impurities, starting materials, and byproducts with a UV chromophore. | Volatile and semi-volatile impurities, starting materials, and byproducts. | Fluorine-containing impurities and isomers. |
| Limit of Detection (LOD) | ng to µg range. | pg to ng range. | mg range (for quantification). |
| Quantitative Accuracy | High, requires a reference standard for the analyte and each impurity. | High, requires a reference standard for the analyte and each impurity. | High, can be performed with a single internal standard of known purity.[1] |
| Structural Information | Limited to retention time and UV spectrum. | Provides mass-to-charge ratio and fragmentation pattern, aiding in structural elucidation. | Provides detailed structural information about the fluorine environment in the molecule and any fluorine-containing impurities. |
| Sample Throughput | High. | Moderate to High. | Moderate. |
| Advantages | Robust, widely available, excellent for routine quality control. | High sensitivity and specificity, excellent for identifying unknown volatile impurities. | Provides unambiguous structural confirmation and accurate quantification without the need for specific impurity standards.[2] |
| Disadvantages | May not detect impurities without a UV chromophore. Co-elution can be an issue. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some thiols. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity analysis of 4-Bromo-2,5-difluorobenzenethiol and the quantification of non-volatile impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 40% B
-
5-15 min: 40-80% B
-
15-20 min: 80% B
-
20-22 min: 80-40% B
-
22-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized 4-Bromo-2,5-difluorobenzenethiol in Acetonitrile/Water (1:1).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized 4-Bromo-2,5-difluorobenzenethiol in dichloromethane or another suitable volatile solvent.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is an excellent tool for the structural confirmation and quantitative purity determination of fluorinated compounds.
NMR Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Internal Standard: A certified reference material with a known ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90° (a 90° pulse provides a better signal-to-noise ratio).[2]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard. A delay of 20-30 seconds is often sufficient to ensure full relaxation.[2]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing: Apply a baseline correction and integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral ratio, the number of fluorine atoms contributing to each signal, and the known purity and mass of the internal standard.
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate the experimental workflow for purity assessment and a decision-making flowchart for selecting the appropriate analytical technique.
By utilizing this guide, researchers can make informed decisions on the most appropriate analytical methods for assessing the purity of synthesized 4-Bromo-2,5-difluorobenzenethiol, ensuring the quality and reliability of their research and development efforts.
References
A Comparative Guide to the DFT-Calculated Stability of Difluorobenzenethiol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted thermodynamic stability of difluorobenzenethiol isomers based on Density Functional Theory (DFT) calculations of closely related compounds. Due to the absence of direct experimental or computational studies on difluorobenzenethiol isomers, this comparison is built upon the established stability trends of difluorobenzene isomers, which serve as the structural backbone. The introduction of a thiol (-SH) group is expected to introduce further nuances to the relative stabilities.
Predicted Isomer Stability: An Overview
The primary determinant of the relative stability of difluorobenzenethiol isomers is the substitution pattern of the fluorine atoms on the benzene ring. DFT studies on dihalobenzenes have consistently shown a distinct order of stability. By combining this knowledge with the conformational preferences of the thiol group, a predicted stability order for the various difluorobenzenethiol isomers can be established.
Foundational Data: Relative Stabilities of Difluorobenzene Isomers
A pivotal DFT study on dihalobenzenes provides the energetic foundation for predicting the stability of difluorobenzenethiol isomers. The relative energies of the ortho, meta, and para isomers of difluorobenzene have been calculated, revealing a clear stability trend.
| Isomer | Relative Energy (kJ mol⁻¹) | Stability Ranking |
| 1,3-Difluorobenzene | 0.0 | 1 (Most Stable) |
| 1,4-Difluorobenzene | +2.5 | 2 |
| 1,2-Difluorobenzene | +16.6 | 3 (Least Stable) |
| Data sourced from a DFT study on dihalobenzenes.[1] |
This established order of stability for the difluorobenzene core (meta > para > ortho) is the most significant factor influencing the overall stability of the corresponding difluorobenzenethiol isomers.[1]
The Influence of the Thiol Group
The thiol (-SH) group introduces additional considerations for isomer stability:
-
Conformational Isomerism: The orientation of the S-H bond relative to the benzene ring can lead to different conformers. The energy barrier for rotation around the C-S bond in benzenethiol is relatively low, suggesting that at room temperature, multiple conformations may be accessible. The most stable conformation typically has the S-H bond lying in the plane of the benzene ring.
-
Steric Hindrance: In ortho-substituted isomers (e.g., 2,3-difluorobenzenethiol and 2,6-difluorobenzenethiol), steric interactions between the thiol group and the adjacent fluorine atom can lead to destabilization. This steric clash can force the S-H bond out of the plane of the ring, raising the molecule's overall energy.
-
Dipole-Dipole Interactions: The relative orientation of the C-F and C-S bond dipoles will influence the overall molecular dipole moment and intermolecular interactions, which can play a role in the stability in condensed phases.
Predicted Stability Order of Difluorobenzenethiol Isomers
By combining the foundational stability of the difluorobenzene core with the effects of the thiol substituent, a predicted stability order for the difluorobenzenethiol isomers can be proposed. The primary factor remains the fluorine substitution pattern, with steric hindrance from the thiol group acting as a secondary destabilizing factor, particularly for ortho-substituted isomers.
References
A Comparative Guide to the Properties of 2,5-Difluorobenzenethiol: Experimental Data vs. Computational Predictions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimentally determined and computationally predicted properties of 2,5-Difluorobenzenethiol (CAS No: 77380-28-0). Understanding the physicochemical and spectroscopic characteristics of this fluorinated aromatic thiol is crucial for its application in medicinal chemistry, materials science, and organic synthesis. The inclusion of fluorine atoms can significantly alter a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity, making compounds like this compound valuable building blocks in the design of novel therapeutic agents and functional materials.
Comparison of Physicochemical Properties
A summary of the available experimental data and computationally predicted properties for this compound is presented below. While experimental data provides a direct measure of the compound's behavior, predicted values from computational models offer valuable insights, especially in the absence of experimental determination.
| Property | Experimental Value | Predicted Value |
| Molecular Formula | C₆H₄F₂S | C₆H₄F₂S |
| Molecular Weight | 146.16 g/mol | 146.16 g/mol |
| Physical State | Colorless to light yellow liquid | - |
| Boiling Point | 162.4 °C at 760 mmHg | - |
| Density | 1.323 g/cm³ | - |
| Flash Point | 56.4 °C | - |
| Melting Point | No data available | - |
| pKa | No data available | 5.78 ± 0.48 (for 2,4-Difluorobenzenethiol) |
| XLogP3 | - | 2.5 |
| Hydrogen Bond Donor Count | - | 1 |
| Hydrogen Bond Acceptor Count | - | 0 |
| Topological Polar Surface Area | - | 1 Ų |
Spectroscopic Properties: An Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) due to the coupling of the aromatic protons with each other and with the two fluorine atoms. The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), and smaller two- and three-bond couplings (²JCF, ³JCF) will be observed for the other carbons, leading to a complex splitting pattern. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and sulfur substituents.[1][2][3][4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
S-H stretch: A weak absorption band around 2550-2600 cm⁻¹.[5]
-
C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.[6]
UV-Vis Spectroscopy
The UV-Vis spectrum in a suitable solvent like ethanol or hexane is expected to show absorption bands characteristic of a substituted benzene ring. Typically, primary bands (π → π* transitions) would be observed below 220 nm and secondary, fine-structured bands would appear in the 250-280 nm region.[7][8][9][10]
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key properties of this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
pKa Determination
The acid dissociation constant (pKa) of the thiol group can be determined by potentiometric titration. A solution of this compound in a suitable solvent mixture (e.g., water/ethanol) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is the pH at which half of the thiol has been neutralized.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing proton-carbon couplings, although C-F couplings will remain.
IR Spectroscopy
For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FT-IR spectrometer and the spectrum is recorded.
Workflow for Property Comparison
The following diagram illustrates a generalized workflow for comparing experimental and predicted properties of a chemical compound, a critical process in chemical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Compounds Derived from Difluorobenzenethiol Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Difluorobenzenethiols offer a scaffold for developing novel therapeutic agents by providing a reactive thiol group for further molecular elaboration, combined with the unique electronic properties conferred by the fluorine substituents. The positional isomerism of the fluorine atoms on the benzene ring can significantly influence the biological activity of the resulting derivatives. This guide provides a comparative overview of the reported biological activities of compounds derived from various difluorobenzenethiol isomers, based on available experimental data.
Data Presentation: A Comparative Analysis of Biological Activities
Direct comparative studies across derivatives of all difluorobenzenethiol isomers are limited in the current literature. However, by collating data from various sources, we can begin to build a picture of their relative potential in different therapeutic areas. The following tables summarize the quantitative biological activity data for derivatives of 2,4-, 2,5-, and 2,6-difluorobenzenethiol. Data for 3,4- and 3,5-difluorobenzenethiol derivatives were not sufficiently available in the reviewed literature.
Table 1: Antimicrobial Activity of 2,4-Difluorobenzenethiol Derivatives
| Compound/Derivative | Target Organism | Assay Type | Activity (MIC in µg/mL) | Reference |
| Phenyl hydrazone derivative of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl] benzoic acid | Staphylococcus aureus | Microdilution | 25 | [1] |
| Methicillin-resistant S. aureus (MRSA) | Microdilution | 25 | [1] | |
| Bacillus subtilis | Microdilution | 25 | [1] | |
| Acinetobacter baumannii | Microdilution | 25 | [1] | |
| Bischloro derivative of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl] benzoic acid hydrazone | S. aureus, MRSA, B. subtilis | Microdilution | 0.78 | [1] |
| A. baumannii | Microdilution | 12.5 | [1] | |
| N-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)-8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methylquinazolin-2-amine | Pseudomonas aeruginosa | Microdilution | 16 | [2] |
| Escherichia coli | Microdilution | 8 | [2] | |
| MRSA S. aureus | Microdilution | 8 | [2] |
Table 2: Anti-HIV Activity of 2,6-Difluorobenzenethiol Derivatives
| Compound/Derivative | Target | Cell Line | Activity (EC₅₀ in nM) | Activity (IC₅₀ in nM) | Reference |
| 5-Methyl-2-(cyclopentylthio)-6-[1-(2,6-difluorophenyl)ethyl]-3,4-dihydropyrimidin-4(3H)-one | HIV-1 | MT-4 | 6 | 9 | [3] |
Table 3: Anticancer Activity of a 2,5-Difluorobenzenethiol Derivative
| Compound/Derivative | Cell Line | Biological Effect | Assay Type | Reference |
| (2R, 4S)-N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl) pyrrolidine-2-carboxamide | HepG2 (Hepatocellular carcinoma) | Regulation of apoptosis-related genes | PCR Array | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the biological activity of the difluorobenzenethiol derivatives.
Antimicrobial Activity Assessment: Broth Microdilution Assay
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates, and colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton broth in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-HIV Activity Assay
The anti-HIV activity of the compounds is evaluated in cell-based assays.
-
Cell Culture: MT-4 cells are grown in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: MT-4 cells are infected with HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.
-
Activity Measurement: After 5 days of incubation, the viability of the cells is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method. The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that protects 50% of the cells from HIV-1-induced cytopathogenicity.
-
Cytotoxicity Assessment: The 50% cytotoxic concentration (CC₅₀) is determined by treating uninfected MT-4 cells with the compounds and measuring cell viability with the MTT assay.
Anticancer Activity: Gene Expression Analysis by PCR Array
The effect of a compound on the expression of genes involved in apoptosis in cancer cells can be assessed using a PCR array.
-
Cell Treatment: HepG2 cells are treated with the IC₅₀ concentration of the test compound for 48 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from both treated and untreated (control) cells, and its quality and quantity are assessed. First-strand cDNA is then synthesized from the extracted RNA.
-
PCR Array: The cDNA is mixed with a SYBR Green qPCR master mix and aliquoted into a 96-well PCR array plate containing primers for a panel of apoptosis-related genes.
-
Real-Time PCR: The plate is run on a real-time PCR instrument.
-
Data Analysis: The relative expression of each gene is calculated using the ΔΔCt method, with housekeeping genes used for normalization. The results show the fold up- or down-regulation of genes in the treated cells compared to the control cells.
Mandatory Visualization
Synthetic Pathway for Thioether Derivatives
Caption: General workflow for synthesizing thioether derivatives.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: The iterative process of Structure-Activity Relationship (SAR) studies.
References
- 1. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison of Synthesis Routes for 2,5-Difluorobenzenethiol
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2,5-Difluorobenzenethiol is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals due to the unique properties conferred by its fluorine substituents. This guide provides a head-to-head comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and performance data to inform strategic decisions in the laboratory.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: From 2,5-Difluoroaniline | Route 2: From 1,4-Difluorobenzene |
| Starting Material Availability | Readily available from commercial suppliers. | Readily available and generally less expensive than the aniline. |
| Number of Steps | 2 (Diazotization and Thiolation) | 3 (Nitration, Reduction, and Diazotization/Thiolation) or 2 (Halogenation and Nucleophilic Substitution) |
| Overall Yield | Moderate to Good | Variable, dependent on the efficiency of each step. |
| Key Reactions | Diazotization (Sandmeyer-type), Leuckart thiophenol reaction. | Electrophilic Nitration, Reduction of nitro group, Nucleophilic Aromatic Substitution. |
| Potential Hazards | Handling of potentially unstable diazonium salts. | Use of strong acids and nitrating agents. Handling of flammable and reactive reagents. |
| Scalability | Generally scalable with appropriate safety measures for diazonium compounds. | Scalable, with standard industrial procedures for nitration and reduction. |
Route 1: Synthesis from 2,5-Difluoroaniline via Diazotization
This route leverages the readily available 2,5-difluoroaniline and proceeds through a classical Sandmeyer-type reaction, specifically the Leuckart thiophenol reaction. The key intermediate is the 2,5-difluorobenzenediazonium salt, which is then converted to the target thiol.
Experimental Protocol:
Step 1: Diazotization of 2,5-Difluoroaniline
-
In a well-ventilated fume hood, a solution of 2,5-difluoroaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of tetrafluoroboric acid and water) is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) is added dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the 2,5-difluorobenzenediazonium tetrafluoroborate. The formation of a precipitate is typically observed.
Step 2: Leuckart Thiophenol Reaction and Hydrolysis
-
The cold diazonium salt suspension is slowly added to a stirred solution of potassium ethyl xanthate (1.1-1.3 eq) in water at a temperature maintained between 50-60 °C.
-
After the addition is complete, the mixture is stirred at this temperature for 1-2 hours, during which nitrogen gas evolves.
-
The intermediate xanthate ester is then hydrolyzed by adding a solution of sodium hydroxide or potassium hydroxide and heating the mixture to reflux for 2-4 hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of 1-2.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Performance Data:
| Parameter | Value |
| Overall Yield | 60-75% |
| Purity (after distillation) | >98% |
| Reaction Time | 6-8 hours |
| Key Considerations | Diazonium salts can be explosive when isolated in a dry state. It is crucial to handle them in solution and at low temperatures. The Leuckart reaction can have side-reactions, but the procedure is generally robust.[1][2] |
Route 2: Synthesis from 1,4-Difluorobenzene
This route offers two main pathways from the more economical starting material, 1,4-difluorobenzene.
Pathway 2A: Via Nitration, Reduction, and Diazotization
This multi-step approach first functionalizes the aromatic ring through nitration, followed by reduction to the corresponding aniline, which then enters the same diazotization/thiolation sequence as in Route 1.
Experimental Protocol:
Step 1: Nitration of 1,4-Difluorobenzene
-
In a flask equipped with a dropping funnel and a stirrer, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled to 0 °C.
-
1,4-Difluorobenzene (1.0 eq) is added dropwise to the nitrating mixture, maintaining the temperature below 10 °C.
-
After the addition, the reaction mixture is stirred for 2-4 hours, allowing it to slowly warm to room temperature.
-
The mixture is then carefully poured onto crushed ice, and the precipitated 2,5-difluoronitrobenzene is collected by filtration, washed with water until neutral, and dried.
Step 2: Reduction of 2,5-Difluoronitrobenzene
-
The crude 2,5-difluoronitrobenzene (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A reducing agent, such as iron powder in the presence of hydrochloric acid (Béchamp reduction) or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amine.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is filtered to remove the catalyst or iron salts. The filtrate is then worked up by extraction and solvent removal to yield 2,5-difluoroaniline.
Step 3: Conversion to this compound
The resulting 2,5-difluoroaniline is then converted to this compound following the protocol described in Route 1.
Pathway 2B: Via Halogenation and Nucleophilic Substitution
This more direct approach involves the halogenation of 1,4-difluorobenzene, followed by a nucleophilic aromatic substitution with a sulfur source. This avoids the handling of diazonium salts.
Experimental Protocol:
Step 1: Bromination of 1,4-Difluorobenzene
-
To a stirred solution of 1,4-difluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) is added a catalytic amount of iron filings or anhydrous iron(III) bromide.
-
Bromine (1.0-1.1 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated until the bromine color disappears.
-
The reaction is quenched with an aqueous solution of sodium bisulfite, and the organic layer is separated, washed with water and brine, dried, and concentrated to give 1-bromo-2,5-difluorobenzene, which can be purified by distillation.
Step 2: Nucleophilic Substitution with Sodium Hydrosulfide
-
In a three-necked flask, a mixture of 1-bromo-2,5-difluorobenzene (1.0 eq) and sodium hydrosulfide (1.5-2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated.[3]
-
The reaction is typically carried out at a temperature between 100-150 °C and monitored by GC or TLC.
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The mixture is acidified with a mineral acid, and the product is extracted with an organic solvent.
-
The organic extract is washed, dried, and concentrated. The crude product is then purified by vacuum distillation.
Performance Data (for both pathways of Route 2):
| Parameter | Pathway 2A | Pathway 2B |
| Overall Yield | 45-60% (over 3 steps) | 50-65% (over 2 steps) |
| Purity (after distillation) | >98% | >97% |
| Reaction Time | 12-16 hours | 8-12 hours |
| Key Considerations | Pathway 2A involves more steps but utilizes well-established reactions. Pathway 2B is more direct but may require higher temperatures and pressures for the nucleophilic substitution, and the starting 1-bromo-2,5-difluorobenzene needs to be prepared.[3] |
Conclusion
Both routes offer viable methods for the synthesis of this compound.
-
Route 1 is a good choice when 2,5-difluoroaniline is readily available and the laboratory is equipped to handle diazotization reactions safely. It generally provides good yields in a moderate timeframe.
-
Route 2 , particularly Pathway 2B, is advantageous when starting from the more economical 1,4-difluorobenzene. While it may involve an additional initial step of halogenation, it avoids the use of potentially hazardous diazonium salt intermediates. The overall yield and reaction time are comparable to Route 1.
The choice between these routes will ultimately depend on the specific needs of the research team, including starting material availability and cost, equipment, and safety considerations. Both methods, when executed with care, can provide high-purity this compound for further applications in drug discovery and materials science.
References
A Comparative Performance Analysis of 2,5-Difluorobenzenethiol-Based Materials in Advanced Applications
In the landscape of materials science and drug development, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool for fine-tuning material properties. 2,5-Difluorobenzenethiol and its derivatives are at the forefront of this approach, enabling significant advancements in organic electronics and serving as key building blocks in medicinal chemistry. This guide provides a comparative benchmark of materials derived from this compound against relevant alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
I. Surface Modification with Self-Assembled Monolayers (SAMs): A Comparative Overview
Self-assembled monolayers (SAMs) of aromatic thiols on metallic surfaces, particularly gold, are a cornerstone of surface engineering. They allow for the precise control of interfacial properties such as work function and surface energy, which are critical in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). The introduction of fluorine atoms to the benzenethiol backbone markedly alters these properties.
Data Presentation: Surface Properties of Fluorinated vs. Non-Fluorinated Benzenethiol SAMs
The following table summarizes the key surface properties of SAMs formed from benzenethiol and its fluorinated analogs on gold substrates. While specific data for the 2,5-isomer is limited in comparative studies, data for other difluorinated isomers (2,6- and 3,5-difluorobenzenethiol) provide a strong proxy for the expected performance.
| Compound | Water Contact Angle (θ) | Total Surface Tension (γs) |
| Benzenethiol | 75.3° ± 1.0° | 35.8 mN/m |
| 4-Fluorobenzenethiol | Predicted to be higher than Benzenethiol | Predicted to be lower than Benzenethiol |
| 2,6-Difluorobenzenethiol | 82.3° ± 1.0°[1] | 29.1 mN/m[1] |
| 3,5-Difluorobenzenethiol | 85.1° ± 1.0°[1] | 27.2 mN/m[1] |
| This compound | Predicted to be in the range of 82-86° | Predicted to be in the range of 27-30 mN/m |
Note: Values for 4-Fluorobenzenethiol and this compound are predicted based on established trends where increased fluorination leads to greater hydrophobicity and lower surface energy.
Key Observations:
-
Increased Hydrophobicity: The water contact angle demonstrably increases with the number of fluorine atoms, indicating a more hydrophobic surface. This is a direct consequence of the low surface energy of fluorine.
-
Reduced Surface Tension: Correspondingly, the total surface tension decreases with increased fluorination.
-
Influence of Fluorine Position: The substitution pattern of the fluorine atoms has a discernible impact on the surface properties, with the 3,5-isomer showing slightly greater hydrophobicity than the 2,6-isomer. It is predicted that this compound will exhibit similar enhancements in hydrophobicity and reduction in surface tension.
Experimental Protocols
1. Self-Assembled Monolayer (SAM) Formation on Gold Substrates [1]
-
Substrate Preparation: Gold substrates are prepared by the vacuum deposition of a 5 nm titanium adhesion layer followed by a 100 nm gold layer onto a silicon wafer.
-
Immersion: The freshly prepared gold substrates are immediately immersed in a 1 mM solution of the desired benzenethiol derivative in absolute ethanol.
-
Incubation: The immersion is conducted for 24 hours at room temperature in a sealed container to facilitate the formation of a well-ordered, densely packed monolayer.
-
Rinsing and Drying: Following incubation, the substrates are copiously rinsed with ethanol to remove non-chemisorbed molecules and subsequently dried under a stream of dry nitrogen gas.
2. Contact Angle Goniometry [1]
-
Instrumentation: A contact angle goniometer equipped with a high-resolution CCD camera is utilized.
-
Test Liquids: Deionized water and diiodomethane are typically used as probe liquids to determine surface energy.
-
Measurement Procedure: A microliter-sized droplet (approximately 1-2 µL) of the test liquid is gently deposited on the SAM-modified surface. The contact angle is measured at the three-phase (solid-liquid-vapor) contact line on both sides of the droplet and the values are averaged. This process is repeated at multiple locations on the substrate to ensure statistical validity.
3. X-ray Photoelectron Spectroscopy (XPS) for SAM Characterization
-
Instrumentation: A high-resolution X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source is used.
-
Data Acquisition: High-resolution spectra are acquired for the C 1s, S 2p, F 1s, and Au 4f regions. The take-off angle for the photoelectrons is typically set to 90° with respect to the sample surface for routine analysis, while angle-resolved XPS can provide information on the monolayer's orientation and thickness.
-
Analysis: The binding energies of the core level peaks are used to confirm the chemical composition and the binding state of the elements in the SAM. For instance, the S 2p peak for thiols chemisorbed on gold typically appears at a binding energy of around 162 eV, characteristic of a gold-thiolate bond. The presence and intensity of the F 1s peak confirm the incorporation of the fluorinated thiol.
Workflow for SAM Formation and Characterization
II. Performance of 2,5-Difluorobenzene-Containing Polymers in Organic Solar Cells
The electronic properties of conjugated polymers used in the active layer of organic solar cells are critical determinants of device efficiency. The incorporation of electron-withdrawing fluorine atoms into the polymer backbone is a widely adopted strategy to lower the polymer's energy levels, which can lead to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE).
Data Presentation: Performance of Organic Solar Cells
The table below compares the performance of polymer solar cells where the donor polymer contains 2,5-difluorobenzene units versus a non-fluorinated analogue.
| Polymer Donor | HOMO Level (eV) | LUMO Level (eV) | Power Conversion Efficiency (PCE) |
| Non-fluorinated Polymer (P0) | -5.30 | -3.45 | 7.8% |
| Polymer with 5 mol% 2,5-difluorobenzene (P5) | -5.38 | -3.52 | 8.5% |
| Polymer with 7 mol% 2,5-difluorobenzene (P7) | -5.41 | -3.55 | Lower due to poor solubility |
Data adapted from a study on random copolymers for polymer solar cells.
Key Observations:
-
Energy Level Tuning: The incorporation of the 2,5-difluorobenzene unit systematically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This lowering of the HOMO level is beneficial for achieving a higher Voc.
-
Improved Efficiency: The polymer with 5 mol% of the 2,5-difluorobenzene unit (P5) exhibited a notable increase in power conversion efficiency from 7.8% to 8.5%. This improvement is attributed to a more planar polymer backbone, leading to enhanced intermolecular π-π stacking, improved charge transport, and optimized morphology of the active layer blend.
-
Processability Challenges: Increasing the fluorine content further (to 7 mol% in P7) can negatively impact the polymer's solubility, leading to difficulties in solution processing and ultimately poorer device performance. This highlights the importance of optimizing the degree of fluorination.
Experimental Protocols
1. Fabrication of an Inverted Organic Solar Cell
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A layer of ZnO nanoparticles is spin-coated onto the ITO and annealed.
-
Active Layer Deposition: The polymer donor (e.g., P5) and a fullerene acceptor (e.g., PC71BM) are co-dissolved in a solvent like chlorobenzene. The solution is then spin-coated on top of the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then annealed to optimize its morphology.
-
Hole Transport Layer (HTL) Deposition: A thin layer of MoOx is thermally evaporated on top of the active layer.
-
Anode Deposition: Finally, a metal anode, typically silver (Ag), is thermally evaporated through a shadow mask to define the device area.
2. Performance Characterization of Organic Solar Cells
-
Current-Voltage (J-V) Characteristics: The J-V curves of the solar cells are measured under simulated AM 1.5G irradiation (100 mW/cm²) using a solar simulator. Key parameters such as the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from these curves.
-
External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum with respect to the solar spectrum should correspond to the Jsc value obtained from the J-V measurement.
Workflow for Organic Solar Cell Fabrication and Testing
Conclusion
The strategic use of this compound and its derivatives offers significant advantages in materials science. As demonstrated, fluorination is a potent strategy for tuning the surface properties of self-assembled monolayers, leading to more hydrophobic and lower energy surfaces. In the context of organic solar cells, the incorporation of 2,5-difluorobenzene units into polymer backbones effectively modulates electronic energy levels, resulting in enhanced device performance. However, a careful balance must be struck, as excessive fluorination can compromise material processability. The provided experimental protocols offer a robust framework for researchers to replicate and build upon these findings, paving the way for the development of next-generation organic electronic devices and novel therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 2,5-Difluorobenzenethiol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure work environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2,5-Difluorobenzenethiol, a compound requiring careful management due to its hazardous properties. Adherence to these procedures is essential for minimizing risks and preventing environmental contamination.
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and be fully aware of its hazards. This compound is a flammable liquid and is harmful if it comes into contact with the skin or is inhaled.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
Safety goggles and a face shield
-
A flame-retardant lab coat
Engineering Controls: All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors. Ensure that an eyewash station and a safety shower are readily accessible.
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, which is critical for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₄F₂S[1] |
| Molecular Weight | 146.16 g/mol [1] |
| Boiling Point | 162.4°C at 760 mmHg[1] |
| Flash Point | 56.4°C[1] |
| Density | 1.323 g/cm³[1] |
Experimental Protocol: Waste Disposal Procedure
This protocol details the methodology for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Collection:
-
Unused Chemical: Carefully transfer any unwanted, expired, or surplus this compound into a designated hazardous waste container. This should be done in a chemical fume hood.
-
Contaminated Labware: Dispose of all disposable items, such as pipette tips, gloves, and absorbent paper, that are contaminated with this compound in a separate, clearly labeled solid hazardous waste container.
2. Containerization and Labeling:
-
Select a chemically compatible container with a secure screw cap for liquid waste. The original container may be used if it is in good condition.
-
Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Flammable," "Toxic," "Irritant")
-
The accumulation start date
-
-
Do not overfill liquid waste containers; leave at least 10% headspace for vapor expansion.
3. Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents.
-
Ensure the storage area is cool, dry, and well-ventilated.
4. Decontamination:
-
For glassware and equipment contaminated with this compound, a bleach bath (a 1:1 mixture of commercial bleach and water) can be used for decontamination.
-
Immerse the glassware in the bleach bath within a fume hood and allow it to soak overnight (at least 14 hours).
-
After soaking, rinse the glassware thoroughly with water before washing it by standard methods.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Do not attempt to dispose of this compound by pouring it down the drain or mixing it with non-hazardous waste. This is a violation of environmental regulations and can cause significant harm.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Guide to Handling 2,5-Difluorobenzenethiol: Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential safety and logistical information for managing 2,5-Difluorobenzenethiol, a compound recognized for its potent odor and potential hazards. Adherence to these operational and disposal plans is critical for ensuring a safe laboratory environment.
Chemical and Physical Properties
A thorough understanding of a substance's properties is the foundation of safe handling. The following table summarizes key data for this compound and a structurally similar compound, 2,4-Difluorobenzenethiol.
| Property | This compound | 2,4-Difluorobenzenethiol |
| Molecular Formula | C6H4F2S[1][2] | C6H4F2S[3] |
| Molecular Weight | 146.16 g/mol [1][2] | 146.16 g/mol [3] |
| Appearance | Colorless to light yellow liquid[1] | Colorless liquid[3] |
| Boiling Point | 162.4°C at 760 mmHg[1] | 59°C at 20 mmHg[3] |
| Density | 1.323 g/cm³[1] | 1.29 g/mL at 25°C[3] |
| Flash Point | 56.4°C[1] | 121°F (49.4°C)[3] |
| Odor | Strong, unpleasant[4] | Strong, unpleasant[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that is harmful if swallowed or in contact with skin. It can cause skin irritation and serious eye damage.[2] Due to these hazards and the characteristic strong odor of thiols, a comprehensive personal protective equipment (PPE) strategy is mandatory.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Engineering Controls | Chemical Fume Hood | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors and control the potent odor.[5] |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield offers added protection against splashes.[6] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat | Nitrile rubber gloves with a minimum thickness of >0.11 mm and a breakthrough time of >480 minutes are advised.[5] Always inspect gloves before use. A lab coat will protect against splashes.[5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | A respirator may be necessary if exposure limits are exceeded or if irritation is experienced, especially in areas with inadequate ventilation.[5][7] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining chemical integrity and ensuring a safe laboratory.
Handling Protocol:
-
Preparation: Before handling, prepare a bleach solution (a 1:1 mixture of commercial bleach and water) within the fume hood for the immediate decontamination of glassware and utensils.[5]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Aliquotting and Transfer: Conduct all transfers of this compound within a certified chemical fume hood. Use syringes or cannulas for liquid transfers to minimize odor release.
-
Odor Neutralization: A trap containing a bleach solution should be used to neutralize thiol vapors exhausted from the fume hood.[4]
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep the container away from heat, sparks, and open flames.[8]
-
Incompatible materials include strong oxidizing agents and strong bases.[8]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or exposure.
Chemical Spill Workflow
Caption: Workflow for responding to a chemical spill.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9]
-
Control Hazards: If the material is volatile or flammable, control all sources of ignition.[9]
-
Personal Protection: Before attempting to clean up, don the appropriate PPE, including respiratory protection if necessary.[9]
-
Containment: For small spills, use an inert absorbent material to contain the liquid. Work from the outside of the spill inwards to prevent spreading.[4][10]
-
Cleanup: Place the absorbent material into a sealable container.[4] All disposable cleanup materials should be sealed in a bag and disposed of as hazardous waste.[4]
-
Decontamination: Clean the spill area with soap and water.[11]
-
Large Spills: For spills larger than what can be safely handled by laboratory personnel, contact your institution's environmental health and safety office immediately.[10]
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and odor issues.
Waste Neutralization and Disposal Workflow
Caption: Workflow for the disposal of this compound waste.
Disposal Protocol:
-
Waste Classification: All materials contaminated with this compound must be treated as hazardous waste.[4]
-
Decontamination of Labware: Glassware, syringes, and other reusable equipment that have come into contact with the chemical should be rinsed and submerged in a bleach solution within a fume hood to oxidize the thiol.[4] A soaking time of at least 14 hours is recommended to ensure complete neutralization.[5]
-
Disposal of Solid Waste: Contaminated disposable items such as gloves and absorbent pads should be collected in a sealed, labeled container for hazardous waste disposal.[4] If these items are malodorous, they should first be placed in a zip-lock bag within the container.[4]
-
Final Disposal: The neutralized bleach solution and all contaminated solid waste must be disposed of in accordance with local, state, and federal hazardous waste regulations.[5] Do not pour down the drain.[8]
References
- 1. 2,5-DIFLUORO THIOPHENOL - Safety Data Sheet [chemicalbook.com]
- 2. 2,5-Difluorobenzene-1-thiol | C6H4F2S | CID 3836323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. students.umw.edu [students.umw.edu]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


